Salvinorin A propionate
Description
Propriétés
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVFWZGNRKYFG-ZWLNRFIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349319 | |
| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689295-71-4 | |
| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical and Pharmacological Profile of Salvinorin A Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest as a molecular scaffold for the development of novel therapeutics. Its unique non-nitrogenous diterpenoid structure distinguishes it from classical opioids. Modification of the C2 acetate group has been a key strategy in developing analogs with altered pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of Salvinorin A propionate, a semi-synthetic analog of Salvinorin A. We will detail its chemical structure, a proposed synthesis protocol, and its known biological activity. Furthermore, this guide outlines the key signaling pathways modulated by KOR agonists and provides detailed experimental protocols for relevant assays.
Chemical Structure and Synthesis
This compound is a semi-synthetic derivative of Salvinorin A where the acetate group at the C2 position is replaced by a propionate group.
The chemical formula for Salvinorin A is C₂₃H₂₈O₈.[1][2] The IUPAC name for Salvinorin A is methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate.[1][2]
Deduced Chemical Structure of this compound
Based on the structure of Salvinorin A, the chemical structure of this compound can be confidently deduced. The propionyl group (CH₃CH₂CO-) replaces the acetyl group (CH₃CO-) at the C2 position.
Caption: Chemical Structure of this compound.
Proposed Semi-Synthesis of this compound
Experimental Protocol: Semi-synthesis of this compound
This protocol is inferred from general procedures for the synthesis of Salvinorin A analogs.[3][4]
Step 1: Deacetylation of Salvinorin A to Salvinorin B
-
Dissolve Salvinorin A in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add sodium bicarbonate (NaHCO₃) and 15-crown-5 to the solution.
-
Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture while stirring vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Salvinorin B by column chromatography on silica gel.
Step 2: Propionylation of Salvinorin B
-
Dissolve the purified Salvinorin B in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C and slowly add propionic anhydride or propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by column chromatography.
Biological Activity and Pharmacology
This compound, like its parent compound, is a kappa-opioid receptor (KOR) agonist.
Quantitative Biological Data
The available quantitative data for this compound is limited but indicates its activity at the KOR.
| Compound | Receptor Target | Assay Type | Result | Reference |
| This compound | Kappa-Opioid Receptor | cAMP Production | Partial Agonist | [5] |
| Salvinorin A | Kappa-Opioid Receptor | Radioligand Binding (Kᵢ) | 2.4 nM | [1] |
| Salvinorin A | Kappa-Opioid Receptor | Functional Assay (EC₅₀) | 1.8 nM | [1] |
| Salvinorin A | Dopamine D₂ Receptor | Radioligand Binding (Affinity) | 5-10 nM | [1] |
| Salvinorin A | Dopamine D₂ Receptor | Functional Assay (EC₅₀) | 48 nM (Partial Agonist) | [1] |
Signaling Pathways
Activation of the KOR by agonists like this compound initiates a cascade of intracellular signaling events. The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
2.2.1. Kappa-Opioid Receptor Signaling Pathway
Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as ion channels and protein kinases.
Caption: KOR Signaling Pathway.
2.2.2. Modulation of Dopamine Signaling
KOR activation has a significant modulatory effect on the dopaminergic system.[6] Agonism at KORs located on dopamine neuron terminals in brain regions like the striatum can inhibit dopamine release.[6][7] This interaction is believed to contribute to some of the behavioral effects of KOR agonists.
Caption: KOR-Mediated Dopamine Modulation.
Key Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the KOR.[8][9]
Materials:
-
Cell membranes expressing the human kappa-opioid receptor.
-
Radioligand (e.g., [³H]diprenorphine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a KOR agonist to inhibit adenylyl cyclase activity.[10][11][12]
Materials:
-
Cells expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Test compound (this compound).
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.
-
Add the test compound to the wells and incubate.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC₅₀ of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a valuable research tool for investigating the pharmacology of the kappa-opioid receptor. As a semi-synthetic analog of Salvinorin A, it exhibits partial agonism at the KOR. The provided synthesis and experimental protocols offer a framework for the preparation and characterization of this and other related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and other C2-modified analogs. The signaling pathway diagrams presented herein provide a visual guide to the complex intracellular events initiated by KOR activation, which are fundamental to understanding the mechanism of action of this class of compounds.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Synthesis and in vitro pharmacological studies of new C(2) modified salvinorin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 7. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.revvity.com [resources.revvity.com]
The Genesis and Pharmacological Profile of Salvinorin A Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum, has garnered significant interest within the scientific community due to its unique non-nitrogenous diterpene structure and profound psychoactive effects.[1][2] In the quest to understand the structure-activity relationships (SAR) of this novel compound, a number of semi-synthetic derivatives have been created. Among these is Salvinorin A propionate, a key analog that has been instrumental in elucidating the role of the C-2 acetate group in KOR activation. This technical guide provides a comprehensive overview of the discovery, origin, and pharmacological characterization of this compound, including detailed experimental protocols and a comparative analysis of its properties relative to its parent compound, Salvinorin A.
Discovery and Origin
This compound is a semi-synthetic derivative of Salvinorin A and was first described in the scientific literature as part of structure-activity relationship studies aimed at understanding the molecular determinants of Salvinorin A's interaction with the kappa-opioid receptor.[3] The pioneering work of Chavkin et al. (2004) identified this compound as a partial agonist at the KOR, in contrast to the full agonism of Salvinorin A.[3] This finding highlighted the critical importance of the substituent at the C-2 position of the Salvinorin A scaffold in modulating the efficacy of the ligand. The synthesis of this compound involves the chemical modification of the naturally occurring Salvinorin A, which is extracted from the leaves of Salvia divinorum.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays, primarily focusing on its binding affinity and functional potency at the kappa-opioid receptor. The following tables summarize the key quantitative data for this compound in comparison to its parent compound, Salvinorin A.
| Compound | KOR Binding Affinity (Ki) | Reference |
| Salvinorin A | ~2.3 - 6.2 nM | [4][5] |
| This compound | 32.6 nM | [6] |
| Compound | KOR Functional Potency (EC50) | Assay Type | Reference |
| Salvinorin A | ~1.8 nM | [³⁵S]GTPγS Binding | [4] |
| This compound | 4.7 nM | Inhibition of adenylate cyclase | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound from Salvinorin A is achieved through a standard esterification reaction. While the original publication by Chavkin et al. (2004) does not provide a detailed protocol, the following represents a plausible and commonly employed method for such a transformation.
Objective: To replace the C-2 acetyl group of Salvinorin A with a propionyl group.
Materials:
-
Salvinorin A
-
Propionic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: Dissolve Salvinorin A in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add an excess of pyridine followed by an excess of propionic anhydride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Salvinorin A) is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Radioligand Binding Assay for KOR Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.[4][5]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR or HEK-hKOR cells).[4][5]
-
Radioligand: [³H]U69,593 or [³H]bremazocine.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compounds: Salvinorin A and this compound.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand such as naloxone or U69,593.[5]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (Salvinorin A or this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of a competing ligand) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (EC50)
This assay measures the functional potency of a KOR agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin.[3]
Materials:
-
HEK293 cells stably transfected with the human kappa-opioid receptor.[3]
-
Forskolin.
-
Test Compounds: Salvinorin A and this compound.
-
cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
-
Cell culture reagents.
Procedure:
-
Cell Culture and Plating: Culture the hKOR-expressing HEK293 cells and seed them into 96-well plates.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (Salvinorin A or this compound).
-
Stimulation: Add forskolin to the wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plates for a specified time to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition achieved) from the curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: Experimental Workflows for Pharmacological Assays.
References
- 1. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Salvinorin A by Evans [organic-chemistry.org]
- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Preliminary Pharmacological Profile of Salvinorin A Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacological profile of Salvinorin A propionate, a semi-synthetic derivative of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] It is a highly selective and efficacious agonist at the kappa-opioid receptor (KOR).[2][3] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids.[1] this compound, also known as salvinorinyl-2-propionate, is a derivative synthesized to explore the structure-activity relationships of this novel scaffold.[4][5] This guide focuses on the pharmacological characteristics of this propionate analog.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound in comparison to its parent compound, Salvinorin A.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Assay System |
| This compound | Human κ-Opioid | 32.6 | Radioligand binding assay |
| Salvinorin A | Human κ-Opioid (cloned) | 2.4 | Radioligand binding assay[6] |
| Salvinorin A | Guinea Pig Brain κ-Opioid | 4.3 | Radioligand binding assay[2] |
Table 2: Functional Activity
| Compound | Assay | EC50 (nM) | Efficacy | Cell Line |
| This compound | Adenylate Cyclase Inhibition | 4.7 | Partial Agonist | HEK293 (human KOR transfected)[4] |
| Salvinorin A | Adenylate Cyclase Inhibition | 1.8 | Full Agonist | HEK293 (human KOR transfected)[6] |
Table 3: In Vivo Effects
| Compound | Animal Model | Assay | Effect |
| This compound | Mouse | Radiant Heat Tail-Flick | Reduced nociceptive response (less potent than Salvinorin A)[4] |
| Salvinorin A | Mouse | Radiant Heat Tail-Flick | Antinociceptive effects[4] |
| Salvinorin A | Mouse | Forced Swim Test | Depressant-like effects[3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound. These protocols are based on standard procedures described for Salvinorin A and its analogs.
Radioligand Binding Assay for KOR Affinity
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [3H]-U69,593 (a selective KOR agonist).
-
Non-specific binding control: Naloxone.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-hKOR cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-U69,593 to each well.
-
For non-specific binding, add a high concentration of naloxone.
-
Add the cell membrane preparation to each well.
-
Incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 (concentration that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional activity (EC50 and efficacy) of this compound at the KOR.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Cell culture medium and reagents.
Procedure:
-
Plate HEK293-hKOR cells in a 96-well plate and grow to confluence.
-
Pre-treat cells with increasing concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.
-
Calculate the EC50 and the maximal inhibition (Emax) to determine potency and efficacy.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: KOR Signaling Pathway Activated by this compound.
Caption: Workflow for cAMP Functional Assay.
Caption: Logical Relationship of Pharmacological Effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Salvinorin A [sigmaaldrich.com]
- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Targets of Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known biological targets of Salvinorin A propionate, a semi-synthetic analog of the potent naturally occurring hallucinogen Salvinorin A. The document details the compound's binding affinities, functional activities, and the signaling pathways it modulates. Methodologies for key experiments are also described to facilitate replication and further investigation.
Introduction
Salvinorin A is a neoclerodane diterpene isolated from the plant Salvia divinorum. It is distinguished from classic hallucinogens by its unique chemical structure, which lacks a nitrogen atom, and its mechanism of action. Unlike serotonergic psychedelics, Salvinorin A exerts its effects primarily through the kappa-opioid receptor (KOR).[1][2][3][4][5] this compound is a derivative created by modifying the C-2 position of the parent molecule.[6] This modification has been shown to alter its efficacy at the KOR, making it a valuable tool for pharmacological research and a potential scaffold for the development of novel therapeutics targeting the KOR system for conditions such as pain, addiction, and mood disorders.[4][7]
Primary Biological Target: Kappa-Opioid Receptor (KOR)
The principal biological target of Salvinorin A and its analogs, including this compound, is the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][4] Structure-activity relationship (SAR) studies have demonstrated that the substituent at the C-2 position is critical for activity at opioid receptors.[6][8] While Salvinorin A is a full agonist at the KOR, the propionate derivative has been characterized as a partial agonist.[6]
The interaction of this compound with the KOR has been quantified through various in vitro assays. The data below is compiled from studies on cloned human KOR expressed in cell lines. For comparative purposes, data for the parent compound, Salvinorin A, is also included.
| Compound | Assay Type | Receptor | Parameter | Value (nM) | Efficacy (% of Full Agonist) | Reference |
| This compound | cAMP Inhibition | Human KOR | EC50 | Partial Agonist | Partial | [6] |
| Salvinorin A | Radioligand Binding ([³H]bremazocine) | Human KOR | Ki | 2.4 | N/A | [1] |
| Salvinorin A | cAMP Inhibition | Human KOR | EC50 | 1.0 ± 0.5 | ~100% (Full Agonist) | [9] |
| Salvinorin A | [³⁵S]GTPγS Binding | Human KOR | EC50 | 2.2 | N/A | [10] |
| Salvinorin A | β-arrestin Recruitment (Tango) | Human KOR | EC50 | 10.5 | N/A | [10] |
| Salvinorin A | Calcium Mobilization (Gαq-i5) | Human KOR | EC50 | 1.8 | N/A | [1][6] |
Selectivity Profile
A key feature of Salvinorin A and its derivatives is their high selectivity for the KOR over other opioid receptor subtypes (mu and delta) and a wide range of other CNS receptors.[1][9][11]
Functional studies have demonstrated that Salvinorin A has no significant action at the 5-HT₂A serotonin receptor, which is the primary target for classic hallucinogens like LSD and psilocybin.[1][5][9][[“]] Similarly, it shows negligible affinity for cannabinoid CB1 receptors in in vitro binding assays.[1][13][14] While some in vivo effects of Salvinorin A appear to be modulated by the cannabinoid system, this is thought to be the result of downstream cross-talk between KOR and CB1 receptor signaling pathways rather than direct binding.[14][15][16]
| Compound | Receptor Target | Binding Affinity (Ki) | Activity | Reference |
| Salvinorin A | Mu-Opioid Receptor (MOR) | > 5,000 nM | None | [9] |
| Salvinorin A | Delta-Opioid Receptor (DOR) | > 5,000 nM | None | [9] |
| Salvinorin A | Serotonin 5-HT₂A Receptor | No significant activity | None | [1][5][9] |
| Salvinorin A | Cannabinoid CB1 Receptor | Very weak affinity | None | [13][14] |
| Salvinorin A | Dopamine D₂ Receptor | 5-10 nM | Partial Agonist | [1] |
Note: While Salvinorin A is highly selective for KOR, it has also been shown to act as a partial agonist at the D₂ dopamine receptor, which may contribute to its overall pharmacological effects.[1]
KOR-Mediated Signaling Pathways
Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, KOR primarily couples to the Gαi/o class of G-proteins.
-
G-Protein Activation: Ligand binding induces a conformational change in the KOR, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[10]
-
Effector Modulation: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][17]
-
Ion Channel Regulation: The dissociated Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[10] This results in neuronal hyperpolarization and reduced neuronal excitability.
-
β-Arrestin Pathway: Like many GPCRs, KOR can also signal through a G-protein-independent pathway involving β-arrestin. Salvinorin A has been shown to be an "unbiased" agonist, activating both G-protein and β-arrestin pathways.[4][10] The specific bias of this compound has not been detailed but is an important area for future research.
Caption: KOR signaling pathway activated by this compound.
Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro pharmacological assays. Below are generalized protocols for two key experimental approaches.
This assay measures the affinity of a test compound (e.g., this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation:
-
Culture cells expressing the human kappa-opioid receptor (e.g., HEK-293 or CHO cells).
-
Harvest cells and homogenize in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
-
Assay Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]bremazocine), and varying concentrations of the unlabeled test compound (this compound).
-
Include controls for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known KOR agonist like U50,488).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Caption: Workflow for a radioligand competition binding assay.
This assay measures the functional potency and efficacy of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels in cells stimulated with forskolin.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture KOR-expressing cells in a multi-well plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Pre-treat cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate for a defined period.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels in the lysate using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal inhibitory effect).
-
Determine the maximal inhibition (Eₘₐₓ) relative to a standard full agonist to classify the compound as a full or partial agonist.
-
Conclusion
The primary and most well-characterized biological target of this compound is the kappa-opioid receptor. It functions as a potent and selective partial agonist, distinguishing it from its parent compound, Salvinorin A, which is a full agonist. Its high selectivity against other opioid and CNS receptors makes it a valuable pharmacological tool. The compound activates KOR-mediated Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately reducing neuronal excitability. Further research into its potential signaling bias and in vivo pharmacology will continue to clarify its therapeutic potential.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvinorin a and related compounds as therapeutic drugs for psychostimulant-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. Kappa opioid mediation of cannabinoid effects of the potent hallucinogen, salvinorin A, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of salvinorin A, from Salvia divinorum, on ileitis-induced hypermotility: cross-talk between kappa-opioid and cannabinoid CB(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Salvinorin A Propionate: A Technical Guide to a Selective Kappa-Opioid Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical alkaloid opioids, making it a valuable scaffold for medicinal chemistry and the development of novel therapeutics.[2][4][5][6] Salvinorin A propionate is a semi-synthetic analog of Salvinorin A, modified at the C-2 position. This modification alters its pharmacological profile, rendering it a selective partial agonist at the KOR.[7][8] This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing key structural and functional relationships to aid in research and drug development.
Pharmacological Data Summary
The interaction of this compound and related compounds with opioid receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity for KOR |
| This compound | Propionoxy | 32.6 | >10,000 | >10,000 | Highly Selective |
| Salvinorin A | Acetoxy | 2.4 | >10,000 | >10,000 | Highly Selective |
| Salvinorin B | Hydroxyl | >10,000 | >10,000 | >10,000 | Inactive |
Data compiled from multiple sources.[4][9] Note: Ki values are inversely proportional to binding affinity. A lower Ki indicates higher affinity. MOR = mu-opioid receptor; DOR = delta-opioid receptor.
Table 2: Functional Activity at the Kappa-Opioid Receptor
| Compound | Assay Type | Parameter | Value (nM) | Efficacy |
| This compound | cAMP Inhibition | EC50 | 4.7 | Partial Agonist |
| Salvinorin A | cAMP Inhibition | EC50 | 1.8 | Full Agonist |
| U69,593 (Reference Agonist) | [³⁵S]GTPγS Binding | EC50 | 377 | Full Agonist |
Data compiled from multiple sources.[1][4][7] EC50 represents the concentration of a drug that gives a half-maximal response.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a partial agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[5][10] Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This cascade of events ultimately modulates neuronal excitability.[5]
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
Experimental Protocols
The characterization of this compound as a KOR ligand involves several standard pharmacological assays.
Radioligand Binding Assay (for Affinity)
This competitive binding assay determines the affinity (Ki) of a test compound for a specific receptor.
-
Materials : Cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR or HEK-293), a radiolabeled KOR ligand (e.g., [³H]U69,593), test compound (this compound), assay buffer (e.g., 50 mM Tris-HCl), and a non-specific binding agent (e.g., unlabeled U69,593).[11]
-
Procedure :
-
Incubate the cell membranes with a fixed concentration of the radioligand ([³H]U69,593).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
In separate tubes, determine non-specific binding by adding a high concentration of an unlabeled standard KOR agonist.[11]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[12]
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.[11][12]
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis : The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This assay measures G-protein activation following receptor agonism.
-
Materials : Cell membranes expressing KOR, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, test compound, and assay buffer (containing MgCl₂ and NaCl).[12]
-
Procedure :
-
Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (this compound).[12]
-
The agonist binding activates the G-protein, causing it to release GDP and bind [³⁵S]GTPγS.
-
Incubate to allow for binding (e.g., 60 minutes at 25°C).[12]
-
Terminate the assay by rapid filtration.[12]
-
Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
-
Data Analysis : Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to determine the EC50 and the maximum effect (Emax) relative to a standard full agonist.
Forskolin-Stimulated cAMP Inhibition Assay (for Functional Activity)
This assay directly measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase.
-
Materials : Whole cells expressing KOR, forskolin (an adenylyl cyclase activator), test compound, and a cAMP detection kit (e.g., HTRF or ELISA-based).
-
Procedure :
-
Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
The KOR agonist will inhibit this forskolin-induced cAMP production.[7][8]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis : The IC50 (concentration of agonist that causes 50% inhibition of forskolin-stimulated cAMP production) is determined. Efficacy is assessed by comparing the maximal inhibition to that of a known full agonist.
Caption: Experimental workflow for characterizing a novel KOR ligand.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies of Salvinorin A analogs have demonstrated that the substituent at the C-2 position is critical for both binding affinity and functional efficacy at the KOR.[5][6][7]
-
Salvinorin A : Possesses an acetoxy group at C-2 and acts as a potent, full agonist.[7][8]
-
This compound : Replacing the acetoxy group with a slightly larger propionoxy group reduces binding affinity and significantly reduces efficacy, resulting in a partial agonist profile.[7][8]
-
Salvinorin B : The complete removal of the ester functionality at C-2 (leaving a hydroxyl group) abolishes KOR binding and activity, highlighting the necessity of an ester at this position.[9]
This demonstrates that while a C-2 ester is required for activity, the size and nature of this group can be fine-tuned to modulate the pharmacological profile from a full agonist to a partial agonist.
Caption: Structure-activity relationship at the C-2 position of Salvinorin.
Conclusion
This compound is a valuable research tool for probing the function of the kappa-opioid receptor system. As a semi-synthetic derivative of Salvinorin A, its key characteristic is its partial agonism at the KOR, contrasting with the full agonism of the parent compound.[7][8] This property, combined with its high selectivity over other opioid receptors, makes it a useful compound for studies aiming to differentiate the physiological effects of full versus partial KOR activation. The data and protocols outlined in this guide provide a foundational understanding for researchers utilizing this compound or engaging in the rational design of new Salvinorin A analogs with tailored pharmacological profiles for potential therapeutic applications.
References
- 1. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Initial In-Vitro Studies of Salvinorin A Propionate: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Uniquely, it is the first identified non-nitrogenous opioid receptor agonist, challenging the long-held belief that a nitrogen atom was essential for opioid receptor activity.[1] This distinct structure has made Salvinorin A and its analogs valuable tools for probing KOR pharmacology and as scaffolds for novel therapeutic development.[2][3]
Salvinorin A propionate (2-O-propanoylsalvinorin A) is a semi-synthetic analog created by modifying the C2 position of the parent molecule.[4][5] Initial in-vitro studies were crucial for characterizing how this modification affects receptor binding and functional activity, providing insights into the structure-activity relationships of this novel class of compounds. This document provides a detailed overview of these foundational in-vitro evaluations.
Quantitative Pharmacological Data
The initial characterization of this compound focused on its functional efficacy and potency at the human kappa-opioid receptor (hKOR). The following tables summarize the key quantitative data from functional assays performed in Human Embryonic Kidney (HEK-293) cells expressing hKOR.
Functional Activity: cAMP Inhibition
In assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production, this compound was identified as a partial agonist.[4][5]
Table 1: cAMP Inhibition Assay Data
| Compound | Efficacy (Emax) |
|---|---|
| Salvinorin A | Full Agonist |
| This compound | Partial Agonist |
| Salvinorin A Heptanoate | Partial Agonist |
Data sourced from Chavkin et al., 2004.[4][5]
Functional Activity: Intracellular Calcium Mobilization
Further studies quantified the agonist activity by co-expressing hKOR with chimeric (Gαqi5) or universal (Gα16) G-proteins, which couple receptor activation to intracellular calcium mobilization. This compound demonstrated potent agonist activity in this system.[4][5]
Table 2: Intracellular Calcium Mobilization Data
| G-Protein Co-transfection | Compound | Potency (EC50, nM) | Efficacy (Emax, % of U69,593) |
|---|---|---|---|
| Gαqi5 | U69,593 | 1.8 ± 0.9 | 100 ± 5 |
| Salvinorin A | 0.9 ± 0.4 | 98 ± 8 | |
| This compound | 4.1 ± 1.2 | 95 ± 12 | |
| Gα16 | U69,593 | 3.5 ± 1.1 | 100 ± 9 |
| Salvinorin A | 1.1 ± 0.5 | 110 ± 15 | |
| This compound | 3.9 ± 0.8 | 105 ± 11 |
Data represents mean ± S.D. and is sourced from Chavkin et al., 2004.[4][5]
Signaling & Experimental Visualizations
Kappa-Opioid Receptor Signaling Pathway
Activation of the KOR by an agonist such as this compound initiates a signaling cascade through the coupled Gi/o protein.[6][7] The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] The Gβγ subunit can also modulate downstream effectors, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively reduce neuronal excitability.[6][8]
Caption: Canonical KOR signaling cascade initiated by agonist binding.
Experimental Workflow: Calcium Mobilization Assay
The intracellular calcium mobilization assay is a robust method to determine the functional potency and efficacy of Gi/o-coupled receptor agonists. The workflow involves co-transfecting host cells with the receptor and a promiscuous G-protein that links its activation to the phospholipase C (PLC) pathway, culminating in a measurable fluorescent signal from a calcium-sensitive dye.
Caption: Experimental workflow for a cell-based calcium mobilization assay.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Preparation: Membranes are prepared from HEK-293 cells stably expressing the human kappa-opioid receptor (hKOR).
-
Assay Buffer: Typically consists of 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: Cell membranes are incubated with a fixed concentration of a KOR-selective radioligand (e.g., [3H]U-69,593 or [3H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).[9]
-
Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Detection: The filters are washed with ice-cold assay buffer, and the trapped radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand. The concentration of the test compound that inhibits 50% of specific radioligand binding (IC50) is calculated and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP
This assay measures a compound's ability to inhibit adenylyl cyclase activity via the Gi/o pathway.[4][5]
-
Cell Culture: HEK-293 cells expressing hKOR are plated in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with the test compound (this compound) at various concentrations for a short period (e.g., 15 minutes).
-
Stimulation: Cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: Data are normalized to the response of forskolin alone. A dose-response curve is generated to calculate the potency (EC50) and efficacy (Emax) of the test compound for inhibiting cAMP production.
Functional Assay: Intracellular Calcium Mobilization
This assay measures KOR activation by coupling it to the Gq pathway, which is not its native partner, via a promiscuous G-protein.[4][5]
-
Cell Preparation: HEK-293 cells are transiently co-transfected with plasmids encoding for hKOR and a promiscuous G-protein (e.g., Gα16 or the chimeric Gαqi5).
-
Dye Loading: After allowing for protein expression (24-48 hours), cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader. The test compound is added to the wells at varying concentrations.
-
Signal Measurement: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which EC50 (potency) and Emax (efficacy) values are determined.
Conclusion
The initial in-vitro studies of this compound successfully characterized it as a potent kappa-opioid receptor agonist.[4][5] While functional assays measuring cAMP inhibition identified it as a partial agonist, it behaved as a high-efficacy agonist in calcium mobilization assays.[4][5] This highlights the importance of using multiple assay systems to fully understand the pharmacological profile of a compound. These foundational studies confirmed that modification at the C2 position is a viable strategy for modulating the activity of the Salvinorin A scaffold and paved the way for the development of further analogs with potentially improved therapeutic properties.[10][11]
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical syntheses of the salvinorin chemotype of KOR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro evaluation of salvinorin A analogues: effect of configuration at C(2) and substitution at C(18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro pharmacological evaluation of salvinorin A analogues modified at C(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular formula for Salvinorin A propionate
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Salvinorin A propionate, a semi-synthetic derivative of the potent naturally occurring hallucinogen Salvinorin A. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.
Core Compound Information
This compound is a neoclerodane diterpenoid and a selective partial agonist of the kappa-opioid receptor (KOR). Its chemical modifications distinguish it from its parent compound, Salvinorin A, leading to a unique pharmacological profile.
| Identifier | Value | Source |
| CAS Number | 689295-71-4 | [1] |
| Molecular Formula | C₂₄H₃₀O₈ | |
| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate |
Pharmacological Data
This compound's primary mechanism of action is through its interaction with the kappa-opioid receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Assay Conditions | Source |
| Binding Affinity (Ki) | 32.6 nM | Human κ-opioid receptor | [1] |
| Functional Activity (EC₅₀) | 4.7 nM | Inhibition of adenylate cyclase in HEK293 cells transfected with human KOR | [1] |
| Receptor Selectivity | Selective for KOR over µ, δ, and ORL-1 opioid receptors. No significant effect at serotonin, dopamine, muscarinic, or adrenergic receptors. | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological properties of this compound and related compounds.
Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is used to determine the binding affinity of a test compound to the kappa-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (OPRK1).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Radioligand: [³H]-U69,593 (a selective KOR agonist).
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound).
-
Unlabeled Salvinorin A (for positive control).
-
Scintillation vials and fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-OPRK1 cells to confluence.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a specific amount of membrane preparation (typically 20-40 µg of protein).
-
Add the radioligand [³H]-U69,593 to a final concentration of approximately 1 nM.
-
Add the test compound at various concentrations. For control wells, add unlabeled Salvinorin A (for non-specific binding) or buffer (for total binding).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
An In-depth Technical Guide on the Physical and Chemical Properties of Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of Salvinorin A propionate, a semi-synthetic derivative of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and potential therapeutic application of this compound.
Chemical and Physical Properties
This compound, also known as salvinorinyl-2-propionate, is a neoclerodane diterpenoid. It is structurally similar to its parent compound, Salvinorin A, with the acetate group at the C-2 position replaced by a propionate group. This modification influences its pharmacological profile, rendering it a partial agonist at the kappa-opioid receptor.
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Identifier | Value |
| IUPAC Name | (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-9-(1-oxopropoxy)-2H-naphtho[2,1-c]pyran-7-carboxylic acid, methyl ester |
| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate |
| CAS Number | 689295-71-4 |
| Molecular Formula | C₂₄H₃₀O₈ |
| Molecular Weight | 446.5 g/mol |
| Property | Value | Notes |
| Melting Point | 224 - 226 °C | Crystalline solid. |
| UV/Vis. λmax | 211, 258, 273 nm | In an appropriate solvent. |
| Purity | ≥98% | Commercially available standard. |
| Storage | -20°C | |
| Stability | ≥ 4 years | When stored at -20°C. |
Solubility
This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers.
| Solvent | Solubility (approx.) |
| Acetonitrile | 1 mg/mL |
| DMSO | 1 mg/mL |
| Dimethyl formamide (DMF) | 2 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL |
Pharmacological Properties
This compound is a selective partial agonist of the κ₁-opioid receptor. Its pharmacological activity is crucial for its potential therapeutic applications.
Receptor Binding and Functional Activity
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 32.6 nM | For κ₁-opioid receptors. |
| Functional Activity (EC₅₀) | 4.7 nM | Inhibition of adenylate cyclase in HEK293 cells expressing human KOR. |
This compound is selective for KORs over µ, δ, and ORL-1 opioid receptors and does not exhibit activity at serotonin, dopamine, muscarinic, or adrenergic receptors.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not extensively published. However, it can be readily synthesized from Salvinorin A via esterification. The following is a representative protocol.
Objective: To synthesize this compound from Salvinorin A.
Materials:
-
Salvinorin A
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve Salvinorin A in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 4-dimethylaminopyridine (catalytic amount) followed by the dropwise addition of propionic anhydride (excess, e.g., 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at 211 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Expect characteristic peaks for the propionate group (a triplet and a quartet), in addition to the signals corresponding to the Salvinorin A core structure.
-
¹³C NMR: Expect signals corresponding to the carbonyl and alkyl carbons of the propionate group, along with the resonances of the Salvinorin A backbone.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
This compound, as a kappa-opioid receptor agonist, is expected to activate the same downstream signaling pathways as Salvinorin A. Upon binding to the KOR, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular events.
Methodological & Application
Synthesis of Salvinorin A Propionate from Salvinorin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of Salvinorin A propionate from Salvinorin A. Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, serves as a valuable scaffold for the development of novel therapeutic agents.[1][2][3][4] Modification at the C-2 position of the salvinorin skeleton has been shown to modulate its pharmacological activity.[5] This protocol outlines the deacetylation of Salvinorin A to yield Salvinorin B, followed by the propionylation of Salvinorin B to produce the target compound, this compound. This derivative may exhibit altered pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in drug discovery programs.
Introduction
Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is the most potent naturally occurring hallucinogen.[6] Its unique mechanism of action, selective agonism at the KOR, distinguishes it from classical psychedelics and has spurred research into its therapeutic potential for a range of conditions, including pain, addiction, and mood disorders.[2][4] The chemical structure of Salvinorin A features an acetate group at the C-2 position, which is amenable to chemical modification.[1][5] By replacing this acetate with a propionate group, the resulting analog, this compound, may display altered receptor binding affinity, efficacy, or metabolic stability. This protocol provides a straightforward and efficient method for the synthesis of this compound for research purposes.
Reaction Scheme
The synthesis is a two-step process starting from Salvinorin A:
-
Deacetylation of Salvinorin A to Salvinorin B: The acetyl group at the C-2 position of Salvinorin A is removed by hydrolysis under basic conditions to yield Salvinorin B.[7]
-
Propionylation of Salvinorin B: The hydroxyl group at the C-2 position of Salvinorin B is then acylated using propionyl chloride or propionic anhydride to form this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the synthesis of this compound.
| Parameter | Step 1: Deacetylation | Step 2: Propionylation |
| Starting Material | Salvinorin A | Salvinorin B |
| Reagents | Anhydrous Sodium Carbonate, Methanol | Propionyl Chloride, Pyridine, Dichloromethane |
| Molecular Weight ( g/mol ) | 432.47 | 390.44 |
| Typical Scale (mg) | 100 | 80 |
| Molar Equivalent (Reagent) | 4 eq (Sodium Carbonate) | 1.5 eq (Propionyl Chloride) |
| Reaction Time (hours) | 4 | 2 |
| Reaction Temperature (°C) | 25 (Room Temperature) | 0 to 25 |
| Expected Yield (%) | 85-95% | 80-90% |
| Product Molecular Weight ( g/mol ) | 390.44 | 446.50 |
| Product Purity (by HPLC) | >95% | >98% |
Experimental Protocols
Materials and Equipment
-
Salvinorin A (purity >98%)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Propionyl chloride
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural confirmation.
Step 1: Synthesis of Salvinorin B (Deacetylation of Salvinorin A)
-
To a solution of Salvinorin A (100 mg, 0.231 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add anhydrous sodium carbonate (98 mg, 0.924 mmol, 4 eq).[7]
-
Stir the suspension vigorously at room temperature for 4 hours.[7] Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). Salvinorin A will have a higher Rf than the more polar Salvinorin B.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (20 mL) and 1 N HCl (20 mL).[7]
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Salvinorin B as a white solid.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford pure Salvinorin B.
Step 2: Synthesis of this compound (Propionylation of Salvinorin B)
-
Dissolve the purified Salvinorin B (e.g., 80 mg, 0.205 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (33 µL, 0.410 mmol, 2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (27 µL, 0.308 mmol, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 N HCl (10 mL).
-
Separate the organic layer and wash it sequentially with 1 N HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a white solid.
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Salvinorin A and its derivatives are potent psychoactive compounds. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Propionyl chloride and pyridine are corrosive and toxic. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This protocol provides a reliable method for the synthesis of this compound, a valuable analog for investigating the structure-activity relationships of Salvinorin A at the kappa-opioid receptor. The described procedure is scalable and utilizes standard laboratory techniques, making it accessible to researchers in the fields of medicinal chemistry and pharmacology. Further characterization of this compound's biological activity is warranted to explore its potential as a novel therapeutic agent.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Semi-Synthetic Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest for its potential therapeutic applications in various neurological and psychiatric disorders.[1][2] However, its hallucinogenic properties and poor pharmacokinetic profile necessitate the development of semi-synthetic analogs with improved therapeutic windows. Salvinorin A propionate, a C2-ester analog, is one such derivative being explored. This document provides detailed application notes and protocols for the purification of semi-synthetic this compound, crucial for obtaining the high-purity material required for research and drug development.
Synthesis Overview
Semi-synthetic this compound is typically prepared from Salvinorin B, which is obtained by the deacetylation of Salvinorin A. The synthesis involves the esterification of the C2 hydroxyl group of Salvinorin B with propionyl chloride or propionic anhydride.
Purification Techniques
The purification of semi-synthetic this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts, and reagents. The primary methods employed are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For Salvinorin A analogs, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of non-polar to polar solvents is often employed to first elute non-polar impurities and then the desired product.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound will form crystals of high purity, leaving impurities dissolved in the mother liquor.
Data Presentation
The following tables summarize quantitative data for the purification of Salvinorin A and its analogs. While specific data for this compound is limited in the literature, the provided data for closely related compounds can serve as a valuable reference for optimizing purification protocols.
Table 1: Column Chromatography Parameters for Salvinorin A Analogs
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Salvinorin A | Silica Gel | Ethyl acetate/Hexanes (gradient) | [3] |
| Salvinorin B | Silica Gel | Methanol/Dichloromethane (0.5%/99.5%) | [4] |
| 8-epi-Salvinorin B | Silica Gel | Repeated flash chromatography | [3] |
| General Salvinorin Analogs | Silica Gel | Not specified | [5] |
Table 2: Recrystallization Solvents and Purity Data for Salvinorin A
| Compound | Recrystallization Solvent | Purity Achieved | Reference |
| Salvinorin A | Methanol | >99% | [6] |
| Salvinorin A | Acetone/Ethanol | High Purity Crystals | [7] |
| Salvinorin B | - | 95% (precipitate) | [7] |
Experimental Protocols
Protocol 1: Purification of Semi-Synthetic this compound by Column Chromatography
Objective: To separate this compound from the crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess hexanes until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum. Carefully layer the dried sample-silica mixture onto the top of the column bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexanes, to elute highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 0% to 50% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or test tubes.
-
TLC Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (identified by a single spot on the TLC plate with the expected Rf value). Concentrate the pooled fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of Purified this compound
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Purified this compound (from column chromatography)
-
Methanol (anhydrous)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the purified this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the compound completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. For better crystal yield, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of this compound at the kappa-opioid receptor.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analytical Identification of Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest for its unique psychoactive properties and therapeutic potential. Its synthetic analogue, Salvinorin A propionate, is also recognized as a partial agonist at the KOR. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of this compound in various matrices, including plant material, synthetic reaction mixtures, and biological samples.
These application notes provide a comprehensive overview of established analytical techniques that can be applied to the analysis of this compound. While specific literature on the analytical methodology for this compound is limited, the protocols outlined below are based on the extensive research conducted on Salvinorin A and are readily adaptable for its propionate ester.
Analytical Methods Overview
A variety of analytical techniques can be employed for the identification and quantification of this compound. The choice of method will depend on the specific research question, the sample matrix, and the required sensitivity and selectivity. The most common and effective methods include:
-
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Salvinorin A, which are expected to be comparable for this compound with appropriate method optimization.
Table 1: Chromatographic Methods - Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Plasma, Urine, Saliva | 15 ng/mL | - | [1] |
| LC-MS | Blood, Urine | 2.5 ng/mL | 5.0 ng/mL | [2] |
| LC-MS/MS | Plasma | 0.05 ng/mL | - | [3][4] |
| LC-MS/MS | Cerebrospinal Fluid (CSF) | 0.0125 ng/mL | - | [3][4] |
| GC-MS | Hair | 0.02 ng/mg | 0.05 ng/mg | [5] |
Table 2: HPLC Method Parameters for Salvinorin A Analysis
| Parameter | Value | Reference |
| Column | C18 | [6] |
| Mobile Phase | Acetonitrile:Water (35:65, v/v) | [6] |
| Flow Rate | 1.5 mL/min | [6] |
| Detection | UV at 208 nm | [6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol is adapted from established methods for Salvinorin A and is suitable for the quantification of this compound in plant extracts and synthetic samples.
1. Sample Preparation:
- Plant Material:
- Grind dried plant material to a fine powder.
- Extract a known weight of the powder with methanol by sonication or maceration.
- Filter the extract and evaporate the solvent under reduced pressure.
- Re-dissolve the residue in a known volume of methanol for HPLC analysis.
- Synthetic Samples:
- Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
- Dilute to a concentration within the calibration range.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The ratio may need to be optimized for this compound (a starting point could be 40:60 v/v).
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection: UV detector at approximately 210 nm.
- Injection Volume: 10-20 µL.
3. Calibration:
- Prepare a stock solution of purified this compound of known concentration.
- Perform serial dilutions to create a series of calibration standards.
- Inject each standard and construct a calibration curve by plotting peak area against concentration.
4. Analysis:
- Inject the prepared sample solution.
- Identify the this compound peak by comparing its retention time with that of the standard.
- Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful tool for the qualitative identification of this compound, providing both chromatographic separation and mass spectral data for structural confirmation.
1. Sample Preparation:
- Extract the sample as described in the HPLC protocol.
- The extract may require derivatization to improve volatility and thermal stability, although many Salvinorin A analogues can be analyzed directly.
2. GC-MS Conditions:
- GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is typically used.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at 150°C, ramp to 280°C, and hold for several minutes. This will need to be optimized.
- Injector: Splitless or split injection at a temperature of 250-280°C.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 50 to 550.
3. Data Analysis:
- The retention time of the analyte peak should be reproducible.
- The obtained mass spectrum should be compared with a reference spectrum of this compound if available. In its absence, the fragmentation pattern can be interpreted to confirm the structure. Key fragments would be expected from the loss of the propionate group and other characteristic cleavages of the diterpene core.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing trace amounts of this compound in complex biological matrices.
1. Sample Preparation:
- Biological Fluids (Plasma, Urine):
- Perform a protein precipitation step by adding a cold organic solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
- Solid-Phase Extraction (SPE):
- Use a C18 SPE cartridge.
- Condition the cartridge with methanol followed by water.
- Load the sample.
- Wash with a weak solvent to remove interferences.
- Elute this compound with a stronger organic solvent like methanol or acetonitrile.
- Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
- LC System: A UPLC or HPLC system.
- Column: A C18 reversed-phase column suitable for mass spectrometry.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
- MS/MS System: A triple quadrupole or ion trap mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ion transitions specific to this compound must be determined by infusing a standard solution.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Salvinorin A and its analogues, including this compound, exert their effects primarily through the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to the KOR initiates a signaling cascade that modulates neuronal excitability.
Caption: Signaling pathway of this compound at the kappa-opioid receptor.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using LC-MS/MS.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 6. [PDF] Unambiguous NMR spectral assignments of salvinorin A | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Solubility of Salvinorin A Propionate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A propionate is a semi-synthetic analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] As a non-nitrogenous diterpenoid, its unique structure presents distinct physicochemical properties that are critical for its handling and use in a laboratory setting.[1] Understanding the solubility of this compound in common laboratory solvents is paramount for the preparation of stock solutions, ensuring accurate dosing in in-vitro and in-vivo experiments, and for the development of potential therapeutic formulations. These application notes provide a detailed overview of the solubility of this compound, along with standardized protocols for its dissolution and the determination of its solubility.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in several common organic solvents. It is important to note that this compound is sparingly soluble in aqueous buffers.[3] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like dimethylformamide (DMF) before dilution with the aqueous buffer of choice.[3]
| Solvent | Solubility (approx.) |
| Acetonitrile | ~1 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[3] |
| Dimethylformamide (DMF) | ~2 mg/mL[3] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., DMSO, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flask
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the crystalline solid to an appropriate-sized volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Purge the headspace of the flask with an inert gas to minimize oxidation.[3]
-
Vortex or sonicate the solution gently to ensure complete dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Store the stock solution at an appropriate temperature, typically -20°C for long-term storage. Aqueous solutions are not recommended for storage for more than one day.[3]
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest
-
Small glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in a shaker or orbital incubator set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC.
-
The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: Simplified signaling pathway of this compound via the KOR.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Its unique non-nitrogenous structure distinguishes it from classical opioid alkaloids, making it a valuable tool for neuroscience research and drug discovery.[4] Salvinorin A propionate is a semi-synthetic derivative that has also been studied for its interaction with the KOR. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human kappa-opioid receptor.
Principle of the Assay
This competitive binding assay measures the ability of a test compound, this compound, to displace a radiolabeled ligand from the kappa-opioid receptor. The assay quantifies the affinity of the test compound for the receptor by determining its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Data Presentation
The following tables summarize the quantitative data for Salvinorin A and its derivatives at the kappa-opioid receptor.
Table 1: Binding Affinity (Ki) of Salvinorin A and Derivatives at the Human Kappa-Opioid Receptor
| Compound | Radioligand | Cell Line | Ki (nM) | Reference |
| Salvinorin A | [3H]U-69,593 | HEK 293 | 1.8 | (Beguin et al., 2012)[5] |
| This compound | [3H]Diprenorphine | CHO | 0.59 | (Roth et al., 2002) |
| Salvinorin A | [3H]Diprenorphine | CHO | 2.4 | (Roth et al., 2002) |
| U-69,593 (Reference Agonist) | [3H]U-69,593 | CHO-hKOR | Low nM range | (New unpublished data)[6] |
Note: Ki values can vary between different studies and assay conditions.
Table 2: Functional Activity of Salvinorin A and Derivatives at the Kappa-Opioid Receptor ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | 1.8 | 100 | (Beguin et al., 2012)[5] |
| This compound | Not explicitly detailed | Partial agonist | (Chavkin et al., 2004)[2] |
| U-69,593 (Reference Agonist) | 8.52 (pEC50) | ~100 | (Caspers et al., 2022)[7] |
EC50 represents the half-maximal effective concentration, indicating potency. Emax represents the maximum effect relative to a standard agonist, indicating efficacy.
Experimental Protocols
I. Preparation of Cell Membranes Expressing Human Kappa-Opioid Receptors
This protocol describes the preparation of crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
Materials and Reagents:
-
CHO-hKOR cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., 10% FBS, penicillin/streptomycin, G418)[6]
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Bradford assay reagents and spectrophotometer
-
Bovine Serum Albumin (BSA) standard
Procedure:
-
Cell Culture: Grow CHO-hKOR cells to confluence in appropriate culture flasks.[6]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS. Scrape the cells from the flask surface into fresh, ice-cold PBS.
-
Centrifugation: Pellet the cells by centrifugation at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Homogenization: Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer. Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.[6]
-
High-Speed Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.[6]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in a small volume of Homogenization Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay with BSA as a standard.[6]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[6]
II. Competitive Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity of this compound using a competitive binding assay with a radiolabeled ligand.
Materials and Reagents:
-
Prepared CHO-hKOR cell membranes
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference Compound: Unlabeled U-69,593 or Naloxone for non-specific binding determination[9]
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethyleneimine[6]
-
Filtration apparatus (cell harvester)
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay Buffer, CHO-hKOR membranes, and radioligand.
-
Non-specific Binding: Assay Buffer, CHO-hKOR membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[9][10]
-
Competition Binding: Assay Buffer, CHO-hKOR membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.[6]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of this compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: From the resulting sigmoidal curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Signaling pathway of this compound at the kappa-opioid receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies toward the pharmacophore of salvinorin A, a potent kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unique binding epitope for salvinorin A, a non-nitrogenous kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Salvinorin A Propionate Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, and its semi-synthetic analog, Salvinorin A propionate, are valuable research tools for investigating the pharmacology of the KOR.[1][2] The KOR system is implicated in a variety of physiological processes, including pain, mood, and addiction, making it a promising target for novel therapeutics.[1][3][4] this compound, a selective partial agonist at the κ-opioid receptor, offers a unique pharmacological profile for these investigations.[5][6]
These application notes provide detailed protocols for utilizing cell culture models to characterize the effects of this compound, focusing on cytotoxicity, receptor binding, and functional downstream signaling pathways.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Here are some recommended and previously utilized cell lines:
-
Human Embryonic Kidney 293 (HEK293) Cells: These cells are readily transfectable and are a common choice for expressing recombinant human KOR (hKOR).[5][6] They are ideal for receptor binding and functional assays, such as cAMP inhibition.
-
Chinese Hamster Ovary (CHO) Cells: Similar to HEK293 cells, CHO cells are another excellent platform for stably or transiently expressing KOR and are widely used in drug screening.
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is of neuronal origin and endogenously expresses opioid receptors, making it a relevant model for studying the effects of KOR agonists on neuronal signaling pathways.
-
Neuronal Cell Lines (e.g., N27 Rat Dopaminergic Neurons): For neurotoxicity and neuron-specific signaling studies, cell lines like N27 can provide valuable insights, as Salvinorin A has been shown to be cytotoxic to these cells at high concentrations.[7][8][9]
-
Other Cell Lines for Cytotoxicity Screening: A variety of cell lines have been used to assess the general cytotoxicity of Salvinorin A, including A549 (human alveolar adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), Hep G2 (human hepatocellular carcinoma), and COS-7 (monkey kidney fibroblast) cells.[7][9][10]
Data Presentation: Quantitative Effects of this compound and Related Compounds
This section summarizes key quantitative data for this compound and its parent compound, Salvinorin A. This data is essential for experimental design and interpretation.
Table 1: Receptor Binding and Functional Potency of this compound
| Compound | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Kappa-Opioid | Radioligand Binding | - | Ki | 32.6 nM | [Cayman Chemical] |
| This compound | Kappa-Opioid | Adenylate Cyclase Inhibition | HEK293-hKOR | EC50 | 4.7 nM | [Cayman Chemical] |
Table 2: Cytotoxicity of Salvinorin A in Various Cell Lines (24-hour incubation)
| Cell Line | Concentration (µM) | % Cell Viability (relative to control) | Reference |
| N27 | 10 | ~60% | [7][8][9] |
| 50 | ~40% | [7][8][9] | |
| A549 | 10 | ~80% | [7][8][9] |
| 50 | ~50% | [7][8][9] | |
| Caco-2 | 10 | ~90% | [7][8][9] |
| 50 | ~70% | [7][8][9] | |
| Hep G2 | 10 | ~100% | [7][8][9] |
| 50 | ~80% | [7][8][9] | |
| COS-7 | 10 | ~70% | [8] |
| 50 | ~50% | [8] | |
| HEK293 | 10 | ~90% | [8] |
| 50 | ~60% | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting the results of functional assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cell line (e.g., HEK293, SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
KOR-Mediated cAMP Inhibition Assay (HTRF)
This assay determines the functional potency and efficacy of this compound as a KOR agonist by measuring its ability to inhibit the production of cyclic AMP (cAMP).
Principle: The KOR is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorophore.
Materials:
-
HEK293 cells stably expressing hKOR
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
HTRF cAMP detection kit (e.g., from Cisbio)
-
384-well white, low-volume assay plates
Procedure:
-
Cell Preparation: Harvest the HEK293-hKOR cells and resuspend them in assay buffer to the desired density.
-
Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (a known KOR agonist) and a negative control (assay buffer).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be pre-determined to induce a submaximal cAMP response.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Signal Measurement: After the recommended incubation period, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot a dose-response curve to determine the EC₅₀ value.
β-Arrestin Recruitment Assay (BRET)
This assay investigates the potential for this compound to induce β-arrestin recruitment to the KOR, a key mechanism in receptor desensitization and an indicator of biased agonism.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. In this case, the KOR is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced interaction brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable BRET signal.
Materials:
-
HEK293 cells
-
Expression plasmids for KOR-Rluc and β-arrestin-YFP
-
Transfection reagent
-
Cell culture medium
-
This compound
-
BRET substrate (e.g., coelenterazine h)
-
White 96-well or 384-well plates
-
Luminometer capable of sequential or simultaneous dual-wavelength detection
Procedure:
-
Transfection: Co-transfect HEK293 cells with the KOR-Rluc and β-arrestin-YFP plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white-walled assay plate.
-
Compound Treatment: After another 24 hours, replace the medium with assay buffer and add serial dilutions of this compound.
-
Substrate Addition and Reading: Add the BRET substrate and immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: KOR Signaling Cascade.
Caption: MTT Assay Workflow.
Caption: BRET Assay Workflow.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Salvinorin Analogs and their Kappa-Opioid Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Effects of Salvinorin A, A Major Constituent of Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Salvinorin A Propionate in Human Plasma Using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salvinorin A propionate in human plasma. This compound is a semi-synthetic analog of Salvinorin A, a potent kappa-opioid receptor agonist.[1] The methodology presented herein is adapted from established protocols for Salvinorin A and is intended for use in preclinical and clinical research settings.[2][3][4][5][6] The protocol includes a detailed procedure for plasma sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for selective and sensitive detection. This method is crucial for pharmacokinetic studies, drug metabolism research, and abuse liability assessment of Salvinorin A analogs.
Introduction
Salvinorin A is a naturally occurring psychoactive compound found in the Salvia divinorum plant.[4][7] It is a potent and selective kappa-opioid receptor (KOR) agonist, making it a valuable tool for neuroscience research and a potential lead for the development of novel therapeutics.[1][8][9] this compound, a semi-synthetic analog, is of interest to researchers for its potentially altered pharmacokinetic and pharmacodynamic properties. Accurate quantification of this compound in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS. The method is based on a validated approach for Salvinorin A, ensuring high sensitivity and specificity.[2][3][4][5][6]
Experimental
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated Salvinorin A or a structurally similar analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg/1 mL)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.
-
Thaw frozen plasma samples on ice.
-
Centrifuge plasma at 21,000 x g for 4 minutes to remove particulates.[2][3][4]
-
To 300 µL of clear plasma, add the internal standard solution.[2][3][4]
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
The following are recommended starting conditions, which should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 1 mm ID × 50 mm, or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A shallow acetonitrile/water gradient is recommended. For example, 29–33% B over 8 minutes.[2][3][4] |
| Flow Rate | 0.1 - 0.3 mL/min |
| Injection Volume | 50 µL[2][3][4] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions (Hypothetical for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
Note: The precursor ion for this compound will be [M+H]+. Product ions will need to be determined by infusing a standard solution and performing a product ion scan. The MRM transitions for Salvinorin A (m/z 433.4 > 373.2) can be used as a starting point for optimization.[10]
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below, with representative data for Salvinorin A provided for context.
Table 4: Method Validation Parameters (Based on Salvinorin A Data)
| Parameter | Result for Salvinorin A in Plasma[2][3][4][6] |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | < 20% RSD |
| Interday Accuracy | 12.37% |
| Interday Precision | 3.47% |
| Recovery | > 85% |
Results and Discussion
This LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of solid-phase extraction allows for effective sample clean-up and concentration of the analyte. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous plasma components. Tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, enabling the detection of low concentrations of the analyte. The limit of quantification for Salvinorin A in plasma has been reported to be 0.05 ng/mL, and a similar sensitivity is expected for this compound with appropriate optimization.[2][3][4][6]
Conclusion
The described LC-MS/MS method is suitable for the quantitative analysis of this compound in human plasma for research and drug development purposes. The protocol is detailed and can be readily implemented in a laboratory with standard LC-MS/MS instrumentation. Proper method validation is essential before its application to routine sample analysis.
Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation:
-
Aliquoting and Internal Standard Spiking:
-
Carefully aspirate 300 µL of the clear supernatant into a clean microcentrifuge tube.
-
Add a pre-determined amount of internal standard (IS) solution to each plasma sample, calibrator, and quality control (QC) sample.
-
Vortex briefly to mix.
-
-
Solid-Phase Extraction:
-
Place C18 SPE cartridges (100 mg/1 mL) on a vacuum manifold.
-
Conditioning: Add 1 mL of methanol to each cartridge and allow it to pass through by gravity or with gentle vacuum. Follow with 1 mL of LC-MS grade water. Do not allow the cartridges to go dry.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to slowly draw the sample through the cartridge.
-
Washing: Add 1 mL of 5% methanol in water to each cartridge to wash away interfering substances. Apply vacuum to dry the cartridge for 1 minute.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of methanol to each cartridge to elute this compound and the IS.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness using a nitrogen evaporator at approximately 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Simplified signaling pathway of Salvinorin A and its analogs via the kappa-opioid receptor.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantification of salvinorin A from biological fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Salvinorin A: The Kappa Opioid Receptor Agonist in Salvia Divinorum [salviahut.com]
- 10. waters.com [waters.com]
Application Note: DART-HRMS for Rapid Detection of Salvinorin A Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound in Salvia divinorum. Its synthetic analogue, Salvinorin A propionate, is of significant interest to researchers for its potential therapeutic applications and as a tool to study the KOR system. Traditional analytical methods for the detection of Salvinorin A and its analogues often require extensive sample preparation and chromatographic separation, which can be time-consuming.
Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) offers a rapid and sensitive alternative for the direct analysis of samples with minimal to no preparation.[1][2][3][4] This application note provides a detailed protocol for the rapid detection of this compound using DART-HRMS, adapted from validated methods for Salvinorin A.
Principle of DART-HRMS
DART is an ambient ionization technique that utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes directly from a sample's surface. The resulting ions are then introduced into a high-resolution mass spectrometer for accurate mass analysis. This technique is particularly advantageous for the analysis of small molecules in complex matrices, as it often eliminates the need for sample extraction and chromatography.
Quantitative Data
| Parameter | Result for Salvinorin A |
| Instrumentation | DART-HRMS |
| Linear Range | 5 - 200 mg/L[1] |
| Internal Standard | Cholesterol[1] |
| Accuracy | Within ±15% of nominal concentration[5] |
| Precision | Within ±15% of nominal concentration[5] |
| Limit of Detection (LOD) | Not explicitly reported for DART-HRMS, but other MS methods report in the low ng/mL range for Salvinorin A.[6] |
| Lower Limit of Quantification (LLOQ) | 5 mg/L[5] |
Note: The data presented is for Salvinorin A and should be considered as an estimation for this compound. Method validation would be required for the specific compound.
Experimental Protocols
Sample Preparation
For rapid screening of plant material or solid samples, no sample preparation is required. A small portion of the material can be directly presented to the DART ion stream.
For quantitative analysis, a simple extraction is recommended:
-
Weigh approximately 10-20 mg of the homogenized sample (e.g., plant material, powder) into a microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex the tube for 1 minute to extract the analyte.
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet any solid material.
-
Transfer the supernatant to a clean vial for analysis.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., cholesterol) to the extract.[1]
DART-HRMS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound, based on established methods for Salvinorin A:
| Parameter | Setting |
| Ion Source | DART |
| Ionization Mode | Positive Ion |
| DART Gas | Helium |
| Gas Heater Temperature | 350-450 °C |
| Gas Flow Rate | 2-4 L/min |
| Grid Electrode Voltage | +250 V |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) |
| Mass Range | m/z 100 - 1000 |
| Data Acquisition Rate | 1-2 spectra/s |
Data Acquisition and Analysis
-
Mass Calibration: Calibrate the mass spectrometer using a suitable reference standard (e.g., polyethylene glycol) to ensure high mass accuracy.
-
Sample Introduction: Using forceps or a suitable holder, introduce the sample (or a glass capillary dipped in the sample extract) into the DART ion stream between the DART source and the mass spectrometer inlet.
-
Data Acquisition: Acquire mass spectra for approximately 10-30 seconds per sample.
-
Data Analysis:
-
Identify the protonated molecule of this compound, [M+H]⁺. The exact mass should be calculated based on its chemical formula (C₂₅H₃₀O₉).
-
For quantitative analysis, calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
References
- 1. Quantification of the plant-derived hallucinogen Salvinorin A in conventional and non-conventional biological fluids by gas chromatography/mass spectrometry after Salvia divinorum smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The detection and quantitative analysis of the psychoactive component of Salvia divinorum, salvinorin A, in human biological fluids using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS quantification of salvinorin A from biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salvinorin A Propionate (Solid Form)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper storage, handling, and experimental use of Salvinorin A propionate in its solid form. This document is intended to guide researchers in obtaining reliable and reproducible results while ensuring laboratory safety.
Product Information and Storage
This compound is a semi-synthetic analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. It is supplied as a crystalline solid and should be handled with care.
Table 1: Physicochemical and Storage Information for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₃₀O₈ | [1] |
| Molecular Weight | 446.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C in solid form | [1] |
| Light Sensitivity | Light sensitive, store in the dark. | |
| Air & Moisture | Store in a tightly sealed container in a dry environment. |
Handling Precautions:
-
This material should be considered hazardous. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1]
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Wash hands thoroughly after handling.[1]
Preparation of Stock and Working Solutions
This compound has limited solubility in aqueous solutions but is soluble in several organic solvents.
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [1] |
| Acetonitrile | ~1 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the sealed vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of the solid compound using an analytical balance (e.g., 4.465 mg).
-
Transfer the weighed solid to a sterile vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., for 4.465 mg, add 1 mL of DMSO).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Note on Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day due to the potential for hydrolysis of the propionate ester group.[1] To prepare an aqueous working solution, first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the desired aqueous buffer.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system.
In Vitro Experimental Protocols
This compound is a potent and selective partial agonist of the κ-opioid receptor.[2] The following are generalized protocols for characterizing its activity in vitro.
This protocol describes a method to determine the binding affinity (Ki) of this compound for the KOR using a radioligand competition assay.
Table 3: Pharmacological Data for this compound and Salvinorin A
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound | Ki | 32.6 nM | κ₁-opioid receptor | [2] |
| EC₅₀ | 4.7 nM | Adenylate cyclase inhibition (hKOR) | [2] | |
| Salvinorin A | Ki | 2.4 nM | κ-opioid receptor | [3] |
| EC₅₀ | 1.8 nM | G-protein activation | [3] | |
| Elimination Half-life | ~8 minutes (non-human primates) | In vivo | [3] |
Protocol 2: KOR Competitive Binding Assay
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).[4][5]
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]diprenorphine, and hKOR cell membranes.
-
Non-specific Binding: Assay buffer, [³H]diprenorphine, a high concentration of a non-labeled universal opioid ligand (e.g., naloxone), and hKOR cell membranes.
-
Competition: Assay buffer, [³H]diprenorphine, varying concentrations of this compound, and hKOR cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
-
This protocol measures the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing KOR.
Protocol 3: cAMP-Glo™ Assay for Adenylate Cyclase Inhibition
-
Materials:
-
HEK293 cells stably expressing hKOR.
-
Cell culture medium.
-
Forskolin (an adenylate cyclase activator).
-
This compound.
-
cAMP-Glo™ Assay kit (Promega).
-
White opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Plate HEK293-hKOR cells in a white opaque 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate at room temperature for 15-30 minutes.
-
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature.[6]
-
cAMP Detection: Add the cAMP Detection Solution to each well, mix, and incubate for 20 minutes at room temperature.[6]
-
Luminescence Measurement: Add the Kinase-Glo® Reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence using a plate-reading luminometer.[6]
-
Data Analysis: A decrease in luminescence corresponds to an increase in cAMP. Plot the luminescence signal against the log concentration of this compound to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
In Vivo Experimental Protocol
This protocol describes the intracerebroventricular (i.c.v.) administration of this compound in mice to study its central effects.
Protocol 4: Intracerebroventricular (i.c.v.) Injection in Mice
-
Materials:
-
This compound.
-
Vehicle: Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% saline. A co-solvent like DMSO may be necessary for initial dissolution.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe with a 33-gauge needle.
-
Surgical tools.
-
-
Procedure:
-
Drug Formulation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Dilute with sterile aCSF to the final desired concentration (e.g., for a 13 µg dose in a 5 µL injection volume, the concentration would be 2.6 µg/µL). The final DMSO concentration should be minimized to avoid neurotoxicity.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Anesthesia and Surgery:
-
Anesthetize the mouse using isoflurane and place it in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Cannula Implantation or Injection:
-
Identify the bregma.
-
Using stereotaxic coordinates, drill a small hole over the lateral ventricle.
-
Slowly lower the injection needle to the target depth.
-
-
Injection:
-
Infuse the this compound solution slowly over 1-2 minutes (e.g., 5 µL).
-
Leave the needle in place for an additional 1-2 minutes to prevent backflow.[7]
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Provide post-operative analgesia as required.
-
Monitor the animal closely during recovery.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of KOR agonists and generalized workflows for the described experiments.
Caption: KOR Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [3H]diprenorphine binding to kappa-sites in guinea-pig and rat brain: evidence for apparent heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Salvinorin A Propionate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Salvinorin A propionate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common solvents?
This compound is a crystalline solid with limited solubility in aqueous buffers.[1] Its solubility has been determined in several organic solvents and a co-solvent mixture.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Reference |
| Acetonitrile | ~1 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Q2: Why is this compound so poorly soluble in water?
The poor aqueous solubility of this compound, similar to its parent compound Salvinorin A, is attributed to its chemical structure. Salvinorin A is a non-nitrogenous diterpenoid, meaning it lacks ionizable functional groups that can form soluble salts.[2] The molecule is largely lipophilic, which contributes to its low affinity for aqueous environments.
Q3: What are the initial steps for preparing an aqueous solution of this compound for in vitro experiments?
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like dimethylformamide (DMF) before diluting it with the aqueous buffer of choice.[1] It is advised not to store the final aqueous solution for more than one day to avoid potential precipitation and degradation.[1]
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the initial this compound stock solution into my aqueous buffer.
This is a common issue due to the low aqueous solubility of the compound. Here are several strategies to troubleshoot and overcome this problem:
-
Co-Solvent Systems: The use of a co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions. For Salvinorin A, intravenous formulations have been described using ethanol and propylene glycol as co-solvents.[2]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its dispersion and effective solubility in aqueous media.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-Solvent System
This protocol describes the use of a co-solvent system to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in ethanol at a concentration of 10 mg/mL.
-
In a separate sterile microcentrifuge tube, combine propylene glycol and PBS (pH 7.4) in a 1:1 (v/v) ratio.
-
Slowly add the this compound stock solution to the propylene glycol/PBS mixture while vortexing to achieve the desired final concentration.
-
If precipitation occurs, gently sonicate the solution for 5-10 minutes.
-
Visually inspect the solution for any remaining precipitate. If the solution is not clear, it may be necessary to adjust the ratio of the co-solvents or the final concentration of the compound.
Protocol 2: Preparation of a this compound-ß-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an inclusion complex of this compound with hydroxypropyl-ß-cyclodextrin (HP-ß-CD) to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-ß-cyclodextrin (HP-ß-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Calculate the required amounts of this compound and HP-ß-CD for a 1:1 molar ratio.
-
Dissolve the HP-ß-CD in deionized water with stirring to create a clear solution.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous HP-ß-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and lyophilize for 48 hours to obtain a dry powder of the inclusion complex.
-
The powdered complex can then be dissolved in aqueous buffers for experiments. The solubility of the complex should be determined and compared to the uncomplexed drug.
Protocol 3: Formulation of this compound Loaded Nanoparticles
This protocol describes a method for preparing polymeric nanoparticles containing this compound using the nanoprecipitation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound and PLGA in acetone. This forms the organic phase.
-
Prepare an aqueous solution of PVA, which will act as a stabilizer.
-
Add the organic phase dropwise to the aqueous PVA solution while stirring at a moderate speed.
-
Continue stirring for 2-4 hours to allow for the evaporation of acetone and the formation of nanoparticles.
-
Use a rotary evaporator to remove the remaining acetone.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and resuspension in a desired buffer, or lyophilization).
-
Characterize the nanoparticles for size, drug loading, and release properties.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound via the kappa-opioid receptor.
Experimental Workflow
Caption: General workflow for assessing the aqueous solubility of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting precipitation of this compound.
References
Preventing C8 epimerization during Salvinorin A analog synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Salvinorin A analogs. The primary focus is on preventing the epimerization at the C8 position, a critical challenge in preserving the pharmacological activity of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during Salvinorin A analog synthesis that can lead to C8 epimerization.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 8-epi-Salvinorin A is detected after a reaction. | The reaction was conducted under basic, acidic, or high-temperature conditions. The C8 position of Salvinorin A is labile under these conditions, leading to epimerization through enolate formation.[1] | - Neutralize Reaction Conditions: Whenever possible, maintain a neutral pH throughout the reaction and work-up. - Low-Temperature Reactions: Perform reactions at the lowest effective temperature to minimize thermal epimerization. - Choice of Base/Acid: If a base or acid is necessary, opt for milder, non-nucleophilic bases or acids and limit the exposure time. For deacetylation, consider using sodium carbonate in methanol, which has been shown to produce only trace amounts of the 8-epi-isomer.[2] |
| Epimerization occurs during purification. | Standard silica gel chromatography can be acidic enough to cause on-column epimerization, especially for sensitive intermediates.[1] | - Use Neutralized Silica Gel: Prepare a slurry of silica gel with a suitable solvent and a small amount of a weak base like triethylamine, then evaporate the solvent before packing the column. - Alternative Purification Methods: Consider using preparative High-Performance Liquid Chromatography (HPLC) with a neutral mobile phase for the separation of epimers and purification of the desired product.[2] - Rapid Purification: Minimize the time the compound spends on the column. |
| Difficulty in separating Salvinorin A from its C8 epimer. | The epimers can have very similar polarities, making separation by standard chromatography challenging. | - High-Performance Liquid Chromatography (HPLC): HPLC is often the most effective method for separating C8 epimers.[2] - Thin-Layer Chromatography (TLC) for Identification: The unnatural 8-epi epimers almost invariably have a higher Rf value (spot above the natural compound) in ethyl acetate/hexanes solvent systems on TLC plates. They also produce a distinct blue color with vanillin stain, in contrast to the pink/purple color of the natural epimer.[3] |
| Loss of biological activity in the final compound. | The presence of the 8-epi-Salvinorin A isomer significantly reduces the affinity for the kappa-opioid receptor (KOR).[1] | - Confirm Stereochemistry: Use analytical techniques such as 1H NMR to confirm the stereochemistry at the C8 position. The coupling constants of H-8 are characteristically different for the two epimers.[2] - Re-purify the Compound: If epimerization is confirmed, re-purify the compound using the methods described above to isolate the desired active isomer. |
Frequently Asked Questions (FAQs)
Q1: What is C8 epimerization in Salvinorin A synthesis?
A1: C8 epimerization is the inversion of the stereochemistry at the 8th carbon position of the Salvinorin A molecule. This process is a significant challenge during the synthesis of Salvinorin A analogs because the natural stereoconfiguration at C8 is crucial for high-affinity binding to the kappa-opioid receptor (KOR). The epimer, 8-epi-Salvinorin A, exhibits substantially lower potency.[1]
Q2: What is the mechanism of C8 epimerization?
A2: The most widely accepted mechanism for C8 epimerization involves the formation of an enolate intermediate under basic, acidic, or thermal conditions.[1][2] The proton adjacent to the ketone at the C8 position is acidic and can be abstracted by a base or promoted by acid to form a planar enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the natural C8 isomer and its epimer.
Q3: How does C8 epimerization affect the biological activity of Salvinorin A analogs?
A3: C8 epimerization leads to a dramatic loss of biological activity. The 8-epi-Salvinorin A has a significantly lower binding affinity for the kappa-opioid receptor (KOR) compared to Salvinorin A. This reduction in potency can be as high as 300-fold.[1]
Q4: Are there any strategies to synthesize Salvinorin A analogs that are resistant to C8 epimerization?
A4: Yes, researchers have developed strategies to synthesize analogs with increased stability against C8 epimerization. One successful approach involves the removal of the C-20 methyl group to produce 20-nor-Salvinorin A. This modification has been shown to stabilize the natural C8 configuration. Another strategy involves modifying the lactone ring by replacing the ring oxygen with a methylene unit, which has been reported to completely suppress epimerization.[4]
Q5: What analytical techniques can be used to detect and quantify C8 epimerization?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying Salvinorin A and its C8 epimer.[2]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative assessment. The 8-epi-isomer typically has a higher Rf value and a different color reaction with vanillin stain compared to the natural isomer.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between the two epimers based on the chemical shift and coupling constants of the proton at the C8 position.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the detection and quantification of Salvinorin A and its epimers.
Quantitative Data
Table 1: Comparison of Kappa-Opioid Receptor (KOR) Affinity for Salvinorin A and its C8 Epimer
| Compound | Ki (nM) | EC50 (nM) |
| Salvinorin A | 2.6 ± 0.2 | 2.2 ± 0.3 |
| 8-epi-Salvinorin A | 140 ± 9 | 531 ± 145 |
Data sourced from Wipf Group, ACS Cent. Sci. 2018.[5]
Experimental Protocols
Protocol 1: Deacetylation of Salvinorin A with Minimized Epimerization
This protocol is adapted from a procedure that minimizes the formation of the 8-epi-Salvinorin B.[2]
Materials:
-
Salvinorin A
-
Anhydrous Methanol (MeOH)
-
Sodium Carbonate (Na2CO3)
-
Deionized Water
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Suspend Salvinorin A in anhydrous methanol.
-
Add solid sodium carbonate to the suspension.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3% MeOH/CH2Cl2 solvent system).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Salvinorin B can be further purified by trituration with methanol to remove any trace amounts of the 8-epi-isomer.
Protocol 2: Analytical Detection of C8 Epimers by HPLC
This is a general guideline for the separation of Salvinorin A and its C8 epimer. The exact conditions may need to be optimized for specific analogs.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. For example, a shallow gradient from 29% to 33% acetonitrile over 8 minutes.[6]
Procedure:
-
Prepare a standard solution of the sample mixture in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 211 nm).
-
The two epimers should elute as distinct peaks. The identity of each peak can be confirmed by injecting pure standards of Salvinorin A and 8-epi-Salvinorin A, if available, or by collecting the fractions and analyzing them by NMR.
Visualizations
Caption: Chemical structure of Salvinorin A highlighting the C8 position.
Caption: Proposed mechanism of C8 epimerization via an enolate intermediate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvaging Salvinorin: From Hallucinogen to Potential Therapeutic through Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of Salvinorin A propionate in solution
This technical support center provides guidance on addressing stability issues of Salvinorin A propionate in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
This compound, a close analog of Salvinorin A, is susceptible to chemical degradation in solution, primarily through two pathways:
-
Hydrolysis of the C-2 Propionate Ester: The ester group at the C-2 position can be hydrolyzed to form Salvinorin B, which is inactive at the kappa-opioid receptor (KOR)[1][2]. This reaction is often catalyzed by esterases present in biological matrices like plasma[3].
-
Hydrolysis of the Lactone Ring: The lactone ring is also susceptible to hydrolysis, which can lead to a loss of biological activity[3][4].
Q2: What solvents are recommended for dissolving and storing this compound?
This compound is a crystalline solid that is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile[5]. It is sparingly soluble in aqueous buffers[5]. For experiments requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice[5]. Stock solutions in organic solvents should be purged with an inert gas[5].
Q3: What is the recommended storage condition for this compound solutions?
For long-term stability, solid this compound should be stored at -20°C[5][6]. It is recommended to prepare aqueous solutions fresh and not to store them for more than one day[5]. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C to minimize degradation[3].
Q4: How does temperature affect the stability of Salvinorin A analogs in solution?
Temperature significantly impacts the degradation rate of Salvinorin A, and similar effects are expected for its propionate analog. Studies on Salvinorin A in rat plasma have shown a substantial increase in degradation at higher temperatures[3][7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an in vitro assay. | Degradation of this compound in the assay medium. | Prepare fresh solutions immediately before use. If using a biological matrix (e.g., plasma, serum), consider the presence of esterases and minimize incubation time or use esterase inhibitors if compatible with the experiment[3]. Keep solutions on ice whenever possible. |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation or degradation during storage. | Ensure consistent and thorough dissolution of the compound. Prepare a single stock solution and aliquot for individual experiments to minimize freeze-thaw cycles. Always use freshly prepared dilutions for experiments. |
| Precipitation of the compound upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | Decrease the final concentration of the compound in the aqueous buffer. Increase the proportion of the initial organic solvent, ensuring it does not exceed the tolerance of the experimental system. |
| Discoloration or appearance of unknown peaks in analytical chromatography. | Degradation of the compound due to light exposure or oxidative processes. | Protect solutions from light by using amber vials or covering containers with foil. Purge organic stock solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing to minimize oxidation[5]. |
Quantitative Data on Stability
The following table summarizes the degradation rate of Salvinorin A in rat plasma at different temperatures. While this data is for the parent compound, it provides a useful reference for the expected stability of this compound under similar conditions.
| Temperature (°C) | Apparent First-Order Rate Constant (h⁻¹) | Half-life (hours) |
| 37 | 3.8 x 10⁻¹ | ~1.8 |
| 25 | 1.1 x 10⁻¹ | ~6.3 |
| 4 | < 6.0 x 10⁻³ | >115 |
Data adapted from a study on Salvinorin A in rat plasma[3].
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV
Objective: To determine the degradation rate of this compound in a specific solvent or buffer over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, DMSO, DMF)
-
Buffer of interest (e.g., PBS, pH 7.2)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the buffer or solvent of interest to the final desired concentration for the stability study.
-
Time-Point Sampling: Aliquot the test solution into several autosampler vials. One vial will be analyzed immediately (T=0). Store the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).
-
HPLC Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject a sample onto the HPLC system.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration (or peak area) versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693/k.
Protocol 2: Identification of Degradation Products using LC-MS
Objective: To identify the major degradation products of this compound in solution.
Materials:
-
Forced-degraded samples of this compound (e.g., by heating, exposure to acid/base, or light).
-
LC-MS system (e.g., with electrospray ionization - ESI).
Methodology:
-
Forced Degradation: Prepare solutions of this compound and subject them to stress conditions to induce degradation (e.g., incubate at 60°C for 24 hours, adjust pH to 2 and 10, expose to UV light).
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The liquid chromatography conditions can be similar to the HPLC method described above.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect the parent compound and its degradation products.
-
Data Interpretation: Compare the mass spectra of the degradation products with the parent compound. Propose structures for the degradation products based on the mass shifts. For example, hydrolysis of the propionate group would result in a mass loss corresponding to the propionyl group, leading to the formation of Salvinorin B.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability assessment of this compound.
References
- 1. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Salvinorin A | C23H28O8 | CID 128563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iomcworld.com [iomcworld.com]
- 8. jfda-online.com [jfda-online.com]
Interpreting unexpected results in Salvinorin A propionate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin A propionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salvinorin A?
This compound, also known as salvinorinyl-2-propionate, is a semi-synthetic analog of Salvinorin A. The key structural difference is the substitution of the acetate group at the C-2 position with a propionate group. Both compounds are potent kappa-opioid receptor (KOR) agonists. However, this compound has been shown to be a partial agonist in some functional assays and may exhibit lower potency in vivo compared to Salvinorin A.
Q2: What is the primary mechanism of action for this compound?
Like Salvinorin A, the primary molecular target of this compound is the kappa-opioid receptor (KOR). It acts as a selective agonist at KOR, initiating downstream signaling cascades. There is no significant activity at mu or delta opioid receptors, nor at serotonin, dopamine, muscarinic, or adrenergic receptors.
Q3: What is the expected metabolic fate of this compound?
Salvinorin A is rapidly metabolized in plasma via hydrolysis of its C-2 acetate group by carboxylesterases to the inactive metabolite, Salvinorin B.[1] Given that this compound has a propionate ester at the same C-2 position, it is expected to undergo a similar hydrolytic degradation to Salvinorin B. The rate of this hydrolysis may differ from that of Salvinorin A, potentially impacting the compound's duration of action in biological systems.
Data Presentation
Table 1: Comparison of Salvinorin A and this compound Pharmacological Data
| Parameter | Salvinorin A | This compound | Reference |
| Binding Affinity (Ki) at KOR | ~2.4 nM | 32.6 nM | --INVALID-LINK-- |
| Functional Activity | Full Agonist | Partial Agonist | --INVALID-LINK-- |
| Adenylate Cyclase Inhibition (EC50) | ~1.05 nM | 4.7 nM | --INVALID-LINK--, --INVALID-LINK-- |
| In Vivo Antinociception | Potent | Less potent than Salvinorin A | --INVALID-LINK-- |
| In Vivo Hypothermic Effect | Induces hypothermia | Induces hypothermia | --INVALID-LINK-- |
Troubleshooting Guide
Issue 1: Lower than expected potency or efficacy in functional assays.
-
Question: My this compound is showing a much weaker response than I anticipated based on literature for Salvinorin A. Is my compound degraded?
-
Answer: Not necessarily. It is important to note that this compound is reported to be a partial agonist and less potent than Salvinorin A.
-
Check your expectations: Refer to the comparative data (Table 1). A lower potency is an intrinsic property of this compound.
-
Compound Integrity: While lower potency is expected, degradation can still be an issue. Salvinorin A and its analogs are susceptible to hydrolysis, especially in solution.[2] Ensure your stock solutions are fresh and stored under appropriate conditions (anhydrous, low temperature). Consider preparing fresh solutions for each experiment.
-
Assay Conditions: The choice of cell line and receptor expression level can influence the observed efficacy. In systems with low receptor reserve, the partial agonism of this compound will be more apparent.
-
Issue 2: Inconsistent or disappearing effects in in vivo studies.
-
Question: I'm seeing a very short duration of action or inconsistent results with my in vivo experiments using this compound. Why might this be happening?
-
Answer: The rapid metabolism of Salvinorin A is a known challenge, and this compound is likely susceptible to similar enzymatic degradation.
-
Metabolic Instability: The propionate ester at the C-2 position is a target for plasma esterases, leading to the formation of the inactive Salvinorin B.[1] This rapid inactivation can lead to a short therapeutic window.
-
Route of Administration: The route of administration can significantly impact bioavailability and duration of action. Intravenous administration leads to rapid distribution and elimination.[3] Alternative routes that allow for slower absorption might prolong the effects.
-
Handling: Ensure the compound is properly dissolved and administered consistently. Poor solubility can lead to inaccurate dosing.
-
Issue 3: Unexpected physiological or behavioral effects not typical for KOR agonism.
-
Question: I'm observing effects that I can't attribute solely to kappa-opioid receptor activation. Could there be off-target effects?
-
Answer: While Salvinorin A and its propionate derivative are highly selective for the KOR, some studies on Salvinorin A have suggested potential interactions with other systems under specific conditions.
-
Dopamine System Interaction: Salvinorin A has been shown to modulate the dopamine system, generally causing a decrease in dopamine levels, which is thought to contribute to its aversive effects in animal models.[4][5][6][7]
-
Cannabinoid System Crosstalk: Some in vivo studies have shown that the effects of Salvinorin A can be attenuated by cannabinoid CB1 receptor antagonists, suggesting a functional interaction between the opioid and cannabinoid systems, particularly in inflammatory states.[8][9] However, direct binding of Salvinorin A to cannabinoid receptors is very weak.[8][10]
-
Experimental Context: It is crucial to consider the specific conditions of your experiment. For example, in models of inflammation, the interplay between different receptor systems might be more pronounced.
-
Experimental Protocols & Methodologies
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-U69,593 or another suitable KOR-selective radioligand.
-
Non-specific binding control: Naloxone or another suitable opioid antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound at various concentrations.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either assay buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay (Functional)
-
Objective: To measure the ability of this compound to activate G-proteins via the kappa-opioid receptor.
-
Materials:
-
Cell membranes expressing the KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compound: this compound at various concentrations.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP.
-
In a 96-well plate, add the membrane suspension, [³⁵S]GTPγS, and the test compound at various concentrations.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the stimulated binding as a function of the agonist concentration to determine the EC50 and Emax values.
-
Visualizations
References
- 1. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of dopamine signaling in the mood-related effects of salvinorin A - Elena Chartoff [grantome.com]
- 7. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of salvinorin A, from Salvia divinorum, on ileitis-induced hypermotility: cross-talk between kappa-opioid and cannabinoid CB(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kappa opioid mediation of cannabinoid effects of the potent hallucinogen, salvinorin A, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage for in vivo studies with Salvinorin A propionate
Technical Support Center: Salvinorin A In Vivo Studies
Note to the Researcher: Direct, comprehensive data on Salvinorin A propionate for in vivo dosage optimization is sparse in publicly available literature. However, Salvinorin A, its parent compound, has been studied more extensively. The following guide is based on Salvinorin A. The principles, protocols, and troubleshooting advice provided here offer a robust starting point for researchers working with its derivatives, such as this compound. It is anticipated that the propionate derivative may exhibit altered pharmacokinetics, potentially a longer duration of action, which should be a key variable in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Salvinorin A and what is its primary mechanism of action?
Salvinorin A is a potent, naturally occurring psychotropic molecule derived from the Salvia divinorum plant.[1][2] It is structurally unique as a non-nitrogenous, neoclerodane diterpenoid.[2][3][4] Its primary mechanism of action is as a highly selective and potent kappa-opioid receptor (KOR) agonist.[1][2][3][4] Unlike classic hallucinogens, it has no significant activity at the 5-HT2A serotonin receptor.[3] There is also evidence suggesting it may act as a partial agonist at the D2 dopamine receptor.[2]
Q2: What are the common routes of administration for Salvinorin A in animal studies?
The most common route of administration in preclinical studies is intraperitoneal (i.p.) injection.[5] Other routes that have been used include intravenous (i.v.), subcutaneous (s.c.), intracerebroventricular (i.c.v.), and intrathecal administration.[5] Oral administration is generally ineffective as Salvinorin A is rapidly deactivated by the gastrointestinal system.[2][6]
Q3: What are the key pharmacokinetic properties of Salvinorin A?
Salvinorin A is characterized by its extremely rapid onset and short duration of action.[1][7][8]
-
Absorption & Distribution: Following i.v. administration in baboons, it crosses the blood-brain barrier and reaches peak brain concentrations within 40 seconds.[7][8] After i.p. injection in rats, maximum plasma and brain concentrations are reached at 15 and 10 minutes, respectively.[1]
-
Metabolism: It is rapidly metabolized, in part by esterases, to the inactive metabolite Salvinorin B.[4][9]
-
Half-Life: The brain half-life is very short, reported as approximately 8 minutes in baboons (i.v.) and 36 minutes in rats (i.p.).[1][8][9][10] The plasma half-life in rats was found to be around 75 minutes.[9][10][11]
Q4: What is a typical starting dose range for in vivo studies with Salvinorin A?
The effective dose can vary significantly depending on the animal model, administration route, and the endpoint being measured. Doses in rodent studies have generally ranged from 0.1 to 10 mg/kg.[1] For instance, a single i.p. dose of 10 mg/kg was used in a pharmacokinetic study in rats.[9][10][11] In studies looking at behavioral effects like antinociception in mice, i.p. doses between 0.5 and 4.0 mg/kg have been reported.[5] Researchers should begin with a low dose and perform a dose-escalation study to determine the optimal concentration for their specific experimental context.
Troubleshooting Guide
Problem: No observable effect or low efficacy at expected doses.
| Possible Cause | Recommended Solution |
| Poor Solubility | Salvinorin A is not soluble in water.[4] Ensure you are using an appropriate vehicle. Common vehicles include Cremophor EL:ethanol mixtures (e.g., 70%:30%)[9], or solutions containing DMSO, Tween 80, and saline. Always verify the solubility and stability of your formulation. |
| Rapid Metabolism | The very short half-life of Salvinorin A means that the observation window for behavioral or physiological effects is narrow.[2][5] Ensure that your measurements are timed to coincide with the peak effects, which can occur within minutes of administration.[7][12] |
| Incorrect Administration | For i.p. injections, ensure proper technique to avoid injection into the gut or other organs, which would compromise absorption. For i.v. injections, confirm patency of the vessel. |
| Dose Too Low | The required dose can vary between species, strains, and even suppliers. Perform a dose-response curve, starting from a low dose (e.g., 0.1 mg/kg) and escalating until an effect is observed or adverse effects become apparent. |
Problem: High variability between subjects.
| Possible Cause | Recommended Solution |
| Inconsistent Formulation | Ensure the compound is fully dissolved and the solution is homogenous before each injection. If using a suspension, vortex thoroughly before drawing each dose. Prepare fresh solutions regularly. |
| Biological Variation | Increase the number of animals per group (n) to increase statistical power and account for individual differences in metabolism and receptor sensitivity. Ensure animals are properly randomized into treatment groups. |
| Environmental Stressors | Stress can impact the kappa-opioid system.[13] Ensure animals are properly habituated to the experimental environment and handling procedures to minimize stress-induced variability. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Salvinorin A in Animal Models
| Species | Route | Dose | Tmax (Plasma) | Tmax (Brain) | t1/2 (Plasma) | t1/2 (Brain) | Reference |
| Rat | i.p. | 10 mg/kg | ~15 min | ~10 min | 75 min | 36 min | [9][10] |
| Baboon | i.v. | <0.35 µg/kg | N/A | ~40 sec | N/A | 8 min | [7][8] |
| Rhesus Monkey | i.v. | 32 µg/kg | N/A | N/A | 56.6 min | N/A | [9][11] |
Table 2: Example Effective Doses of Salvinorin A in Rodent Models
| Species | Endpoint | Route | Effective Dose Range | Reference |
| Mouse | Antinociception | i.p. | 0.5 - 4.0 mg/kg | [5] |
| Mouse | Anti-inflammatory | i.p. | 0.5 - 2.0 mg/kg | [5] |
| Rat | Receptor Occupancy | i.v. | 0.18 - 0.60 mg/kg | [14] |
| Mouse | Hypothermia | i.c.v. | 7.5 - 50 µg | [5] |
Experimental Protocols
Protocol: Dose-Response Study for Antinociceptive Effects of Salvinorin A in Mice (Hot Plate Test)
-
Materials and Reagents:
-
Salvinorin A
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
Plexiglass cylinder to confine the mouse on the hot plate
-
Calibrated syringes and needles for i.p. injection
-
-
Drug Preparation:
-
Prepare a stock solution of Salvinorin A in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions from the stock solution using the vehicle to achieve final desired concentrations (e.g., 0.3, 1.0, 3.0 mg/kg) in a constant injection volume (e.g., 10 mL/kg).
-
Prepare a vehicle-only control solution.
-
Ensure the final DMSO concentration is consistent across all groups and does not exceed 5%. Vortex all solutions thoroughly before use.
-
-
Experimental Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice for several days prior to the test day.
-
Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline latency. Immediately remove the mouse from the hot plate. Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Dosing: Administer the prepared Salvinorin A solution or vehicle via i.p. injection. Randomize mice into treatment groups (n=8-10 per group).
-
Post-Dosing Measurement: Due to the rapid action of Salvinorin A, test the mice on the hot plate at 15, 30, and 60 minutes post-injection. Record the latency at each time point.
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.
-
Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare dose groups to the vehicle control.
-
Plot the dose-response curve at the time of peak effect (likely 15 minutes) to determine the ED₅₀.
-
-
Visualizations
Signaling Pathway
Caption: KOR activation by Salvinorin A leads to reduced neuronal excitability.
Experimental Workflow
Caption: A systematic workflow for determining an optimal in vivo dose.
References
- 1. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human psychopharmacology and dose-effects of salvinorin A, a kappa-opioid agonist hallucinogen present in the plant Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low binding affinity in Salvinorin A propionate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Salvinorin A propionate binding assays, with a specific focus on troubleshooting low binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a semi-synthetic analog of Salvinorin A, a naturally occurring psychoactive compound from the Salvia divinorum plant. It is a selective partial agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain, mood, and addiction.[1]
Q2: What are the expected binding affinity (Ki) and functional potency (EC50) values for this compound at the kappa-opioid receptor?
Reported values for this compound include a binding affinity (Ki) of approximately 32.6 nM and a functional potency (EC50) of around 4.7 nM for the inhibition of adenylate cyclase in cells expressing the human KOR.[1]
Q3: How does the binding affinity of this compound compare to that of Salvinorin A?
Salvinorin A is generally reported to have a higher binding affinity for the KOR than this compound. For comparison, Salvinorin A has a reported Ki in the range of 2.3-4.3 nM.[2] The propionate group at the C2 position, while conferring other potentially desirable properties, results in a slightly lower affinity for the receptor.
Troubleshooting Guide: Low Binding Affinity
Low binding affinity in your this compound assay can manifest as a higher-than-expected Ki value or a rightward shift in the competition binding curve. Below are common causes and solutions to troubleshoot this issue.
Question: We are observing significantly lower than expected binding affinity for this compound in our competitive radioligand binding assay. What are the potential causes and how can we address them?
Answer:
Several factors related to compound integrity, assay conditions, and experimental technique can lead to an underestimation of binding affinity. Here is a step-by-step guide to troubleshoot this issue:
Compound Solubility and Stability
-
Issue: this compound has limited solubility in aqueous buffers. If the compound precipitates out of solution, its effective concentration in the assay will be lower than the nominal concentration, leading to an apparent decrease in affinity.[1] Furthermore, aqueous solutions of this compound are not stable for extended periods.[1]
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure that the this compound stock solution is prepared correctly by first dissolving it in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the aqueous assay buffer.[1]
-
Fresh dilutions: Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Avoid storing aqueous solutions for more than a day.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low and consistent across all wells to avoid solvent effects on receptor binding.
-
Visual Inspection: Before adding the compound to the assay plate, visually inspect the dilutions for any signs of precipitation.
-
Hydrolysis of the Propionate Ester
-
Issue: The ester bond of this compound is susceptible to hydrolysis, particularly by esterases present in biological preparations like tissue homogenates or plasma.[3][4][5] Hydrolysis of the propionate group results in the formation of Salvinorin B, which has negligible affinity for the KOR.[4][6] This degradation reduces the concentration of the active compound, leading to lower observed affinity.
-
Troubleshooting Steps:
-
Use of Esterase Inhibitors: If your assay involves biological matrices that may contain esterases, consider adding a broad-spectrum esterase inhibitor, such as sodium fluoride or phenylmethylsulfonyl fluoride (PMSF), to the assay buffer.[3]
-
Incubation Time and Temperature: Minimize the incubation time to the shortest duration necessary to reach binding equilibrium. Perform incubations at lower temperatures (e.g., 4°C or on ice) to reduce enzymatic activity.[3]
-
Purity of Compound: Ensure the purity of your this compound stock. Degradation can occur during storage.
-
Assay Conditions and Reagents
-
Issue: Suboptimal assay conditions can negatively impact the binding of this compound to the KOR.
-
Troubleshooting Steps:
-
pH of Assay Buffer: Verify that the pH of your assay buffer is within the optimal range for KOR binding (typically around 7.4).
-
Radioligand Concentration: In a competitive binding assay, the concentration of the radioligand should ideally be at or below its Kd value to accurately determine the Ki of the competitor.
-
Receptor Preparation: Ensure the integrity and concentration of your receptor preparation (e.g., cell membranes, tissue homogenates). Low receptor density can lead to a reduced signal window.
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal. Optimize your assay to minimize non-specific binding (e.g., by adding bovine serum albumin (BSA) to the buffer, using appropriate blocking agents, and optimizing wash steps).
-
Data Presentation
Table 1: Comparative Binding and Functional Data for Salvinorin A and this compound at the Kappa-Opioid Receptor
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Receptor Selectivity |
| Salvinorin A | 2.3 - 4.3 | ~1.8 - 4.5 | Highly selective for KOR over MOR and DOR |
| This compound | 32.6 | 4.7 | Selective for KOR over µ, δ, and ORL-1 opioid receptors |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is adapted from standard procedures for KOR binding assays and is suitable for determining the binding affinity (Ki) of this compound.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]diprenorphine or another suitable KOR-selective radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity KOR ligand such as naloxone or U-50,488.
-
96-well plates, glass fiber filters, and a filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in 100% DMSO or DMF. Serially dilute the stock solution in the assay buffer to the desired final concentrations. Prepare fresh on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: this compound activates the KOR, leading to Gi/o protein signaling.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for determining this compound binding affinity.
Troubleshooting Logic for Low Binding Affinity
Caption: A logical approach to troubleshooting low binding affinity results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvinorin A - Wikipedia [en.wikipedia.org]
Challenges in developing clinically relevant Salvinorin A propionate formulations
Welcome to the technical support center for the development of clinically relevant Salvinorin A propionate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation and analysis of this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor solubility of this compound in the chosen oil phase. 2. Suboptimal drug-to-lipid/oil ratio.[1][2] 3. Drug precipitation during the formulation process. | 1. Screen various pharmaceutically acceptable oils to identify one with the highest solubilizing capacity for this compound. 2. Optimize the drug-to-lipid/oil ratio by preparing formulations with varying ratios and measuring the encapsulation efficiency for each.[1][2] 3. Ensure the drug is fully dissolved in the oil phase before emulsification. Gentle heating may be employed, but monitor for degradation. |
| Inconsistent Particle Size in Nanoemulsion | 1. Insufficient energy input during homogenization. 2. Inappropriate surfactant or co-surfactant concentration. 3. Ostwald ripening, especially if the oil phase has some aqueous solubility. | 1. Increase the homogenization pressure, number of cycles, or sonication time. 2. Optimize the surfactant-to-oil ratio (SOR) to ensure adequate coverage of the oil droplets. 3. Select an oil with extremely low water solubility. |
| Phase Separation or Creaming of Nanoemulsion Upon Storage | 1. Droplet aggregation due to insufficient zeta potential. 2. Coalescence of droplets. 3. Gravitational separation of the dispersed phase. | 1. If using a non-ionic surfactant, consider adding a charged surfactant to increase the zeta potential and electrostatic repulsion. 2. Ensure sufficient surfactant concentration to stabilize the newly formed droplets during homogenization. 3. This is less common with nanoemulsions due to small particle size, but if observed, it indicates significant instability. Re-evaluate the entire formulation. |
| Degradation of this compound During Formulation or Storage | 1. Hydrolysis of the propionate ester or the lactone ring, which can be catalyzed by acidic or basic conditions.[3][4] 2. Presence of esterases if using biological matrices.[5][6] 3. Exposure to high temperatures during processing. | 1. Maintain the pH of the aqueous phase close to neutral (pH 6-7.5). Use appropriate buffers to stabilize the pH.[7] 2. For in-vitro studies with plasma or other biological fluids, consider adding esterase inhibitors like sodium fluoride.[5][6] 3. Avoid excessive heating during formulation. If heat is necessary for dissolving the drug, use the lowest effective temperature for the shortest possible duration. |
| Irreproducible Results in Analytical Quantification (HPLC) | 1. Degradation of the analyte in the autosampler. 2. Adsorption of the lipophilic compound to vials or instrument components. 3. Incomplete extraction from the formulation matrix. | 1. Salvinorin A has been shown to be stable in the autosampler for up to 24 hours at room temperature; however, for the propionate, it's advisable to use a cooled autosampler (4°C).[8] 2. Use silanized glass vials or polypropylene vials to minimize adsorption. 3. Develop and validate a robust extraction method. This may involve disrupting the nanoemulsion with a suitable solvent (e.g., acetonitrile or methanol) followed by centrifugation to precipitate excipients. |
Frequently Asked Questions (FAQs)
1. What are the main physicochemical challenges of this compound?
This compound, similar to its parent compound Salvinorin A, is a non-alkaloidal, lipophilic molecule.[2] This presents several challenges:
-
Poor Aqueous Solubility: It is practically insoluble in water, making parenteral formulations difficult.[2]
-
Lack of Ionizable Groups: It cannot be formulated as a salt to enhance solubility.
-
Susceptibility to Hydrolysis: The presence of a propionate ester and a lactone ring makes it susceptible to degradation in aqueous environments, especially under non-neutral pH conditions.[3][9]
-
High Lipophilicity: While beneficial for crossing the blood-brain barrier, its high lipophilicity can lead to challenges in formulation, such as low drug loading in certain systems and potential for precipitation.
2. Which formulation strategies are most promising for this compound?
Given its poor water solubility, strategies that enhance solubilization and stability are key. Nanoemulsions are a promising approach as they can:
-
Solubilize this compound in the oil phase.
-
Protect the drug from hydrolysis in the aqueous environment.
-
Provide a large surface area for potential enhanced absorption and bioavailability.
-
Be formulated for various routes of administration, including parenteral.
Other potential strategies include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.
3. What are the expected degradation products of this compound?
Based on studies of Salvinorin A, the primary degradation pathways are likely hydrolysis.[5][6] This would result in:
-
Salvinorin A: From the hydrolysis of the propionate ester at the C-2 position.
-
Lactone ring-opened products: Hydrolysis of the lactone ring can also occur.[5][6]
It is crucial to develop a stability-indicating analytical method that can separate this compound from these potential degradants.
4. How can I improve the in vivo stability and duration of action of this compound?
The short duration of action of Salvinorin A is partly due to rapid metabolism by carboxylesterases.[5][6] While the propionate moiety may alter the rate of metabolism, it is still a target for these enzymes. Encapsulating the drug in a nanoemulsion can help protect it from enzymatic degradation in the bloodstream, potentially prolonging its circulation time and duration of effect.
5. What are the critical parameters to control during the scale-up of a nanoemulsion formulation?
Scaling up nanoemulsion production from the lab to an industrial scale can be challenging. Key considerations include:
-
Maintaining Energy Input: The intensity of shear forces during homogenization must be consistent to maintain the same droplet size.
-
Heat Dissipation: High-pressure homogenization generates significant heat, which can degrade sensitive molecules like this compound. Efficient cooling systems are necessary.
-
Process Repeatability: Ensuring batch-to-batch consistency requires tight control over all process parameters, including flow rates, pressure, and temperature.
Quantitative Data Summary
Table 1: Physicochemical Properties of Salvinorin A and its Propionate Analog
| Property | Salvinorin A | This compound | Reference |
| Molecular Formula | C₂₃H₂₈O₈ | C₂₄H₃₀O₈ | [8] |
| Molecular Weight | 432.47 g/mol | 446.5 g/mol | |
| Melting Point | 238-240 °C | Not available | [8] |
| Aqueous Solubility | Poorly soluble | Sparingly soluble in aqueous buffers | |
| Organic Solvent Solubility | Soluble in ethanol, acetone | Soluble in acetonitrile (~1 mg/ml), DMSO (~1 mg/ml), DMF (~2 mg/ml) | |
| LogP (calculated) | ~2.5 | Higher than Salvinorin A (estimated) |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, soybean oil)
-
Surfactant (e.g., lecithin, Tween 80)
-
Co-surfactant (e.g., ethanol, propylene glycol)
-
Aqueous phase (e.g., water for injection, phosphate buffer pH 7.4)
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the chosen oil. Gentle warming (e.g., to 40°C) may be used to facilitate dissolution. If a co-surfactant is used, it can be added to this phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in the aqueous phase.
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) using a high-shear mixer for 5-10 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5). Ensure the system is cooled to prevent drug degradation.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method to quantify this compound and separate it from its degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Methodology:
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water or a suitable buffer is likely to be effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (scan for optimal wavelength, likely around 210-230 nm).
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Protocol 3: In-Vitro Drug Release Study using Dialysis Bag Method
Objective: To evaluate the release profile of this compound from a nanoemulsion formulation.
Materials:
-
This compound nanoemulsion
-
Dialysis tubing (e.g., cellulose membrane with a suitable molecular weight cut-off, e.g., 12 kDa)
-
Release medium (e.g., phosphate-buffered saline pH 7.4 containing a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or magnetic stirrer
-
HPLC system for analysis
Methodology:
-
Preparation of Dialysis Bags: Cut a piece of dialysis tubing and soak it in the release medium to make it pliable. Seal one end with a clip.
-
Loading the Sample: Pipette a known volume (e.g., 1-2 mL) of the nanoemulsion into the dialysis bag and seal the other end.
-
Initiating the Release Study: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium. Ensure the bag is fully submerged.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium for analysis. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using the validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the release profile.
Visualizations
Caption: Experimental workflow for nanoemulsion development.
Caption: Troubleshooting low encapsulation efficiency.
Caption: Simplified KOR signaling pathway.
References
- 1. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 2. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of Salvinorin A propionate in research
Technical Support Center: Salvinorin A Propionate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its parent compound, Salvinorin A?
Salvinorin A and its derivatives, like the propionate ester, are potent and highly selective agonists for the kappa-opioid receptor (KOR).[1][2] Unlike traditional opioid alkaloids, Salvinorin A is a non-nitrogenous diterpenoid.[2][3] Its binding to the KOR, a G-protein coupled receptor (GPCR), primarily initiates Gαi/o protein coupling. This action inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The activation of KOR can also modulate ion channels and activate signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[4][5]
Q2: What are the known off-target effects of Salvinorin A and its analogs?
While Salvinorin A is renowned for its high selectivity for the KOR, some studies have investigated other potential interactions.[1][6]
-
Dopamine D2 Receptor: Salvinorin A has been identified as a partial agonist at the dopamine D2 receptor, which may contribute to its overall pharmacological effects.[3]
-
Cannabinoid CB1 Receptor: Some research suggests a potential interplay between KOR and cannabinoid CB1 receptors, with some effects of Salvinorin A being sensitive to CB1 antagonists.[7][8]
-
Dopamine Transporter (DAT): Salvinorin A can increase the activity and surface expression of the dopamine transporter (DAT) through a KOR-dependent mechanism, which may contribute to its dysphoric effects by enhancing dopamine uptake.[9]
A broad screening study found that Salvinorin A at a 10 µM concentration had no significant activity against a panel of 50 other receptors and transporters, underscoring its high selectivity.[1][6]
Q3: My control cells (not expressing KOR) are showing a response to this compound. What could be the cause?
This is a critical troubleshooting step. Several factors could be at play:
-
High Concentrations: At high micromolar concentrations, the likelihood of off-target binding to other receptors or direct membrane effects increases. Review the concentrations used in your experiment.
-
Cytotoxicity: Salvinorin A has been shown to be cytotoxic in a dose- and time-dependent manner across various cell lines, including HEK293, COS-7, Caco-2, and Hep G2.[10][11] Effects observed in control cells may be due to toxicity rather than specific receptor-mediated signaling.
-
Endogenous Receptor Expression: Confirm that your control cell line has no endogenous KOR expression. While uncommon in standard lines like HEK293, it's essential to verify.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could have their own biological activity.
Q4: How can I experimentally confirm that the observed effects of this compound are KOR-mediated?
To ensure the observed effects are specifically due to KOR activation, the following control experiments are essential:
-
Use a KOR-selective antagonist: Pre-treatment of your system with a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI) or JDTic, should block the effects of this compound.[9][12] If the effect persists in the presence of the antagonist, it is likely an off-target or non-specific effect.
-
Utilize KOR-knockout models: If working in vivo or with primary cells, using tissue from KOR-knockout animals is the gold standard for confirming KOR-specific effects.
-
Compare with KOR-negative cells: As mentioned in Q3, a proper negative control cell line that is confirmed to lack KOR expression is crucial. The effect should be present in KOR-expressing cells but absent in the negative control.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue / Observation | Potential Cause | Recommended Action |
| Low or no response in a functional assay (e.g., cAMP inhibition) | 1. Compound degradation.2. Low receptor expression.3. Incorrect assay conditions. | 1. Prepare fresh solutions of this compound. The parent compound, Salvinorin A, is rapidly metabolized in vivo.[13]2. Verify KOR expression levels in your cell line via Western blot or qPCR.3. Optimize assay parameters such as cell density, incubation time, and forskolin concentration (for cAMP assays).[5] |
| High variability between experimental replicates | 1. Poor compound solubility.2. Inconsistent cell plating.3. Pipetting errors. | 1. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous buffer. Use sonication if necessary.2. Use a consistent cell passage number and ensure even cell distribution when plating.3. Use calibrated pipettes and careful technique, especially for serial dilutions. |
| Observed effect does not match literature (e.g., different EC50) | 1. Different cell line or expression system.2. Different assay format or conditions.3. Ligand bias. | 1. EC50 values are highly dependent on the cell background and receptor density. Note these differences when comparing data.[5]2. Assay parameters (e.g., HTRF vs. AlphaScreen for cAMP) can yield different absolute values.[5][14]3. Salvinorin A and its analogs can exhibit biased agonism, preferentially activating one pathway (e.g., G-protein) over another (e.g., β-arrestin).[2][15] Your assay may be measuring a pathway where the compound is less potent. |
| Unexpected anxiogenic or depressive-like effects in vivo | 1. KOR agonism is known to produce these effects.2. Off-target effects at higher doses. | 1. These are known on-target effects of KOR agonists and are linked to the modulation of dopamine and other neurotransmitter systems.[2][9]2. Perform a dose-response study. Use the lowest effective dose. Confirm the effects are blocked by a KOR antagonist.[12] |
Troubleshooting Workflow for Unexpected Results
Quantitative Data Summary
The following tables summarize key quantitative data for Salvinorin A and related compounds. Note that values can vary significantly based on the experimental system.
Table 1: Receptor Binding Affinity & Functional Potency
| Compound | Receptor | Assay Type | Value | Reference |
| Salvinorin A | Kappa Opioid (KOR) | Binding Affinity (Ki) | 2.4 nM | [3] |
| Kappa Opioid (KOR) | Functional Potency (EC50) | 1.8 nM | [3] | |
| Dopamine D2 | Binding Affinity (Ki) | 5-10 nM | [3] | |
| Dopamine D2 | Functional Potency (EC50) | 48 nM (Partial Agonist) | [3] | |
| 50+ other GPCRs | Binding Screen | No significant activity at 10 µM | [1][6] | |
| U69,593 | Kappa Opioid (KOR) | Radioligand for Binding | N/A | [16][17] |
Table 2: Cytotoxicity Data for Salvinorin A
| Cell Line | Incubation Time | LC50 Value (µM) | Reference |
| N27 (Rat Dopaminergic) | 48h | ~25 µM | [18] |
| A549 (Human Lung) | 48h | ~30 µM | [18] |
| HEK293 (Human Embryonic Kidney) | 48h | > 50 µM | [10] |
| Caco-2 (Human Colorectal) | 48h | > 50 µM | [10] |
| Hep G2 (Human Liver) | 48h | > 50 µM | [10] |
| Note: Cytotoxicity is dose- and time-dependent. Significant viability loss was observed at 50 µM across most cell lines.[10][11] |
Key Experimental Protocols
Protocol 1: KOR Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the KOR.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human KOR.
-
Radioligand: [³H]U69,593 (a selective KOR agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled U69,593.
-
Test compound and reference compounds.
-
Whatman GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in order: 50 µL assay buffer, 25 µL radioligand (e.g., final concentration 0.4 nM [³H]U69,593), and 25 µL of the test compound at various concentrations.[16]
-
For total binding wells, add 25 µL of vehicle instead of the test compound.
-
For non-specific binding wells, add 25 µL of 10 µM unlabeled U69,593.
-
Initiate the binding reaction by adding 100 µL of cell membrane suspension (e.g., 20 µg protein/well).
-
Incubate for 60 minutes at 25°C.[16]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
-
Calculate specific binding (Total - Non-specific) and plot the percent inhibition against the log concentration of the test compound to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Inhibition Functional Assay (HTRF)
This assay measures the functional potency (EC50) of a KOR agonist by quantifying its ability to inhibit adenylyl cyclase and reduce cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing KOR.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.[5]
-
Forskolin (adenylyl cyclase activator).
-
HTRF cAMP detection kit (e.g., from Cisbio or PerkinElmer).
-
384-well white, low-volume assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in assay buffer to the desired density (e.g., 1 x 10^6 cells/mL).[5]
-
Assay Plating: Dispense 5 µL of the cell suspension into each well of the 384-well plate.[5]
-
Compound Addition: Add 2.5 µL of the test compound (e.g., this compound) in a 10-point dose-response curve. Include a positive control (known KOR agonist) and a negative control (vehicle).[5]
-
Incubation: Incubate for 30 minutes at 37°C.[5]
-
Stimulation: Add 2.5 µL of forskolin solution to all wells to stimulate cAMP production (final concentration is typically 1-10 µM, determined empirically).[5]
-
Lysis and Detection: Add 5 µL of HTRF cAMP d2-labeled antibody and 5 µL of HTRF cryptate-labeled cAMP, prepared according to the manufacturer's instructions.[5]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[5]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the HTRF ratio and normalize the data to determine EC50 and Emax values.[5]
Visualizations
On-Target KOR Signaling Pathway
Strategy for Minimizing Off-Target Effects
References
- 1. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Salvinorin A and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemogenomics Knowledgebase and Systems Pharmacology for Hallucinogen Target Identification - Salvinorin A as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Effects of Salvinorin A, A Major Constituent of Salvia divinorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of kappa-opioid receptors in the effects of salvinorin A and ketamine on attention in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Salvinorin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Salvinorin A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Salvinorin A negligible?
A1: The oral bioavailability of Salvinorin A is extremely low due to two primary factors:
-
Extensive First-Pass Metabolism: Upon oral ingestion, Salvinorin A is rapidly metabolized in the gastrointestinal tract and liver. The primary metabolic pathway is the hydrolysis of the C2-acetate group by esterase enzymes, particularly carboxylesterases, to form its inactive metabolite, Salvinorin B.[1][2][3] This rapid conversion prevents significant amounts of the active compound from reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter.[4][5] P-gp is present in high concentrations in the intestinal epithelium and the blood-brain barrier, actively pumping Salvinorin A back into the intestinal lumen and out of the brain, respectively, further limiting its systemic and central nervous system (CNS) exposure.[4][6]
Q2: What are the most promising alternative routes of administration for Salvinorin A?
A2: Given its poor oral bioavailability, researchers have explored alternative routes to achieve systemic and CNS exposure:
-
Inhalation (Vaporization/Smoking): This is a highly efficient route, bypassing first-pass metabolism and leading to rapid absorption through the lungs.[1][4] This route results in a fast onset of action, with peak plasma concentrations reached within minutes.[1]
-
Buccal/Sublingual: Absorption through the oral mucosa avoids the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[1][4] However, the efficiency can be limited by salivary enzymes and swallowing of the dose.[4]
-
Intranasal: This route offers the potential for rapid, direct-to-brain delivery, bypassing the blood-brain barrier to some extent.[4]
-
Intravenous (IV): While primarily used in preclinical research to ensure 100% bioavailability, developing a safe and stable IV formulation for clinical use is challenging due to Salvinorin A's poor aqueous solubility.[1][4]
Q3: What formulation strategies can be employed to enhance the bioavailability of Salvinorin A derivatives?
A3: Several formulation strategies are being investigated to overcome the inherent challenges of Salvinorin A delivery:
-
Chemical Modification (Prodrugs & Analogs): Synthesizing derivatives by modifying the C2 position can improve metabolic stability.[7] For instance, replacing the ester group with a more stable ether linkage has been shown to slow metabolism.[3]
-
Co-solvents and Solubilizers: Due to its lipophilic nature and poor aqueous solubility, using co-solvents like DMSO, ethanol, or propylene glycol is common in preclinical studies to dissolve Salvinorin A.[4][6]
-
Nanotechnology: Encapsulating Salvinorin A in nanoparticles or creating nanocrystal suspensions can increase its surface area, potentially improving dissolution rates and absorption.[4]
-
Mucoadhesive Formulations: For buccal or sublingual delivery, bioadhesive gels or patches can prolong contact time with the oral mucosa, enhancing absorption.[4][6]
-
Cyclodextrin Complexation: Encapsulating Salvinorin A within cyclodextrin molecules can enhance its solubility and stability.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations after oral administration in animal models. | Extensive first-pass metabolism by gut and liver esterases.[1][3] P-glycoprotein efflux in the intestine.[4][5] | Switch to an alternative route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or inhalation).[1][8][9] Co-administer a P-gp inhibitor (use with caution and appropriate controls). Synthesize and test metabolically stable derivatives (e.g., modify the C2-acetate group).[7] |
| Precipitation of Salvinorin A in aqueous buffers or cell culture media. | Poor aqueous solubility of the lipophilic Salvinorin A molecule.[6][7] | Prepare stock solutions in an organic solvent like DMSO or ethanol.[6] Use a co-solvent system, ensuring the final solvent concentration is low (<1%) to avoid cellular toxicity.[6] Consider using cyclodextrins to improve solubility.[5] |
| Inconsistent results in buccal/sublingual administration studies. | Variable contact time with the oral mucosa due to swallowing.[6] Degradation by salivary enzymes. | Standardize the administration protocol to ensure consistent contact time.[6] Develop and utilize a bioadhesive formulation to prolong mucosal contact.[4][6] |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Rapid metabolism by blood and liver esterases.[1][2] Active efflux by transporters like P-gp.[4][10] | Investigate the pharmacokinetic profiles of metabolically stabilized analogs.[10] Explore formulation strategies that provide sustained release, such as nanoparticles or mucoadhesive gels.[4] |
| Low brain penetration in CNS distribution studies. | P-glycoprotein efflux at the blood-brain barrier.[4] | Co-administration with a P-gp inhibitor. Design derivatives with reduced affinity for P-gp. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Salvinorin A in Humans (Inhalation)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 minutes | [1] |
| Peak Plasma Concentration (Cmax) for 1 mg dose | 31 ng/mL | [1] |
| Elimination Half-life (t1/2) | 49-50 minutes | [1] |
Table 2: In Vitro Metabolic Stability of Salvinorin A
| System | Observation | Reference |
| Rat Plasma | Rapid degradation, inhibited by esterase inhibitors. | [2] |
| Monkey Plasma | ~20% conversion to Salvinorin B within 15 minutes. | [3] |
| Human Liver Microsomes | Metabolized by CYP1A1, CYP2C18, CYP2E1, CYP2D6, and UGT2B7. | [11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life of a Salvinorin A derivative.
Materials:
-
Test compound (Salvinorin A derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Acetonitrile (ice-cold, for quenching)
-
Internal standard
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test compound in an appropriate organic solvent.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM, and the test compound stock solution. Ensure the final organic solvent concentration is below 1%.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile and an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new vial for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[6]
Protocol 2: Caco-2 Permeability Assay for P-gp Efflux
Objective: To determine if a Salvinorin A derivative is a substrate for the P-gp efflux transporter.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Test compound (Salvinorin A derivative)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Organic solvent (e.g., DMSO)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer with well-formed tight junctions is established (typically 21-28 days).
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Transport Study (Apical to Basolateral - A-B): Add the test compound in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Transport Study (Basolateral to Apical - B-A): Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points, collect samples from the receiver chambers and replace the volume with fresh HBSS. At the end of the experiment, also collect samples from the donor chambers.
-
Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.[5]
Visualizations
References
- 1. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Salvinorin A and Salvinorin A Propionate at the Kappa-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of Salvinorin A and its C-2 ester analog, Salvinorin A propionate, at the kappa-opioid receptor (KOR). The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in understanding the nuanced pharmacological differences between these two potent, non-nitrogenous KOR agonists.
Executive Summary
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a highly potent and selective full agonist at the kappa-opioid receptor.[1][2][3] Its propionate derivative, this compound, while also a KOR agonist, exhibits partial agonism in functional assays.[2] This fundamental difference in efficacy, coupled with potential variations in binding affinity and pharmacokinetic profiles, positions these compounds as valuable tools for dissecting the complexities of KOR signaling and for the development of novel therapeutics with tailored pharmacological effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key in vitro pharmacological parameters for Salvinorin A and this compound, providing a clear comparison of their binding affinities and functional efficacies at the kappa-opioid receptor.
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Salvinorin A | 2.4 | [³H]-Diprenorphine | CHO-hKOR | Chavkin et al., 2004[2] |
| This compound | Data not available in a direct comparative study with Salvinorin A | - | - | - |
Table 2: Functional Efficacy in Forskolin-Stimulated cAMP Accumulation Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of baseline) | Agonist Type | Cell Line | Reference |
| Salvinorin A | 4.73 | ~100% | Full Agonist | HEK-293 | Chavkin et al., 2004[2] |
| This compound | 10.5 | ~50% | Partial Agonist | HEK-293 | Chavkin et al., 2004[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the kappa-opioid receptor signaling cascade and a typical experimental workflow for determining ligand binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR).
-
Radioligand: [³H]-diprenorphine, a non-selective opioid antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Salvinorin A and this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity KOR ligand such as U69,593.
-
Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the CHO-hKOR cell membranes with a fixed concentration of [³H]-diprenorphine and varying concentrations of the test compound (Salvinorin A or this compound). Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a saturating concentration of U69,593.
-
Equilibration: The incubation is typically carried out at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate the Gαi/o-coupled KOR, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human kappa-opioid receptor.
-
Stimulant: Forskolin, a direct activator of adenylyl cyclase.
-
Test Compounds: Salvinorin A and this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., LANCE cAMP kit).
-
Instrumentation: A plate reader capable of detecting the signal from the cAMP assay (e.g., a time-resolved fluorescence reader).
Procedure:
-
Cell Plating: Seed the HEK-293-hKOR cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (Salvinorin A or this compound).
-
Stimulation: The cells are then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay format, as per the manufacturer's instructions for the cAMP detection kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured. The data are analyzed using non-linear regression to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound, and the maximal effect (Eₘₐₓ), which indicates its efficacy.
Concluding Remarks
The available data clearly demonstrate that while both Salvinorin A and this compound are potent agonists at the kappa-opioid receptor, they exhibit distinct efficacy profiles. Salvinorin A acts as a full agonist, capable of eliciting a maximal response from the receptor, whereas this compound behaves as a partial agonist, producing a submaximal response even at saturating concentrations.[2]
This difference in intrinsic activity is a critical consideration for researchers. Partial agonists can offer a more favorable therapeutic window, potentially mitigating some of the adverse effects associated with full KOR activation, such as dysphoria and sedation.
The pharmacokinetic profiles of these compounds also likely differ. Salvinorin A is known for its rapid onset and short duration of action, in part due to its rapid metabolism.[4][5][6][7] While specific pharmacokinetic data for this compound is limited, the modification of the C-2 ester group could influence its metabolic stability and, consequently, its in vivo duration of action.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time course of pharmacokinetic and hormonal effects of inhaled high-dose salvinorin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Salvinorin A Propionate: A Comparative Guide to its Partial Agonism at the Kappa-Opioid Receptor
For researchers and professionals in drug development, understanding the nuanced differences between kappa-opioid receptor (KOR) agonists is critical for designing novel therapeutics with improved efficacy and safety profiles. This guide provides an objective comparison of Salvinorin A propionate, a known partial agonist, with full KOR agonists, supported by experimental data and detailed methodologies.
Distinguishing Full and Partial Agonism at the KOR
The kappa-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. A full agonist , such as Salvinorin A, is capable of eliciting the maximum possible response from the receptor. In contrast, a partial agonist , like this compound, binds to and activates the receptor but produces a submaximal response, even at saturating concentrations. This distinction is crucial, as partial agonists may offer a more favorable therapeutic window by avoiding the adverse effects associated with the overstimulation of the KOR, such as dysphoria and hallucinations.[1][2]
Quantitative Comparison of KOR Agonists
The following table summarizes the key pharmacological parameters of Salvinorin A, its derivative this compound, and the prototypical full KOR agonist U-50,488. These values are compiled from various in vitro studies and provide a quantitative basis for comparing their affinity, potency, and efficacy at the kappa-opioid receptor.
| Compound | Agonist Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |
| Salvinorin A | Full Agonist | 2.4[3] | 1.8 (KOR activation)[3] | ~100 (reference full agonist)[4][5][6] |
| This compound | Partial Agonist | Not explicitly stated, but modification at the 2-position can affect affinity[7] | Not explicitly quantified, but demonstrates partial agonism in cAMP inhibition assays[4][8] | Partial agonist for inhibition of forskolin-stimulated cAMP production[4][8] |
| U-50,488 | Full Agonist | ~1.2[1] | ~10-50 (GTPγS)[1] | Full agonist (often used as a reference)[1][4] |
Signaling Pathways: Full vs. Partial Agonism
The functional consequences of KOR activation are not limited to a single pathway. Agonists can differentially engage G protein-dependent signaling, which is typically associated with the desired therapeutic effects, and β-arrestin-mediated pathways, which can contribute to receptor desensitization and potentially undesirable side effects.[9][10] The concept of "biased agonism" describes how some ligands may preferentially activate one pathway over the other.
Caption: Differential signaling by full versus partial KOR agonists.
Experimental Protocols
The characterization of KOR agonists like this compound involves a series of in vitro assays to determine their pharmacological profile.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the KOR.
-
Cell Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., HEK-293 cells).
-
Assay Conditions: A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Data Analysis: The amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G protein activation following receptor agonism.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Methodology: Cell membranes expressing the KOR are incubated with the test compound and [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting. The potency (EC50) and efficacy (Emax) of the agonist are determined from the dose-response curve. Full agonists produce a maximal stimulation of [³⁵S]GTPγS binding, while partial agonists produce a submaximal stimulation.
cAMP Inhibition Assay
This assay assesses the functional consequence of Gαi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP).
-
Procedure: Cells expressing the KOR are first stimulated with forskolin to increase intracellular cAMP levels. The cells are then treated with varying concentrations of the KOR agonist.
-
Quantification: The intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is used to determine its EC50 and Emax. Partial agonists will show a lower maximal inhibition compared to full agonists.[4][8]
Caption: Workflow for characterizing KOR agonist activity.
In Vivo Effects and Therapeutic Potential
The in vitro pharmacological profiles of KOR agonists often translate to distinct in vivo effects. Full agonists like Salvinorin A and U-50,488 can produce robust analgesia but are also associated with significant side effects such as sedation, motor impairment, and dysphoria.[1] Salvinorin A, in particular, is known for its potent, short-lasting hallucinogenic effects in humans.[1][11]
Partial agonists, by not fully activating the KOR, may mitigate these undesirable effects while retaining therapeutic benefits. For instance, the clinically approved KOR agonist Nalfurafine, which is effective in treating pruritus, does not cause the significant dysphoria or psychotomimetic effects seen with other KOR agonists, suggesting a more favorable signaling profile.[1] The development of partial agonists like this compound is therefore a promising strategy for harnessing the therapeutic potential of the KOR system for conditions such as pain, addiction, and depression, while minimizing the risk of adverse effects.[1][2]
Conclusion
The distinction between full and partial agonism at the kappa-opioid receptor is a critical consideration in the development of novel therapeutics. This compound, as a partial agonist, represents a promising scaffold for the design of KOR ligands with a potentially improved safety profile compared to full agonists like Salvinorin A. By producing a submaximal receptor response, partial agonists may offer a balanced pharmacological activity that retains therapeutic efficacy while reducing the incidence of adverse effects. Further investigation into the precise signaling bias of this compound and its in vivo consequences will be instrumental in advancing its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 3. Salvinorin A - Wikipedia [en.wikipedia.org]
- 4. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Salvinorin A Propionate and U-50,488: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of two key kappa-opioid receptor (KOR) agonists: Salvinorin A propionate and U-50,488. Tailored for researchers, scientists, and drug development professionals, this document offers an objective analysis of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor implicated in a range of physiological and pathological processes, including pain, addiction, mood disorders, and psychosis. Consequently, KOR agonists are of significant interest as potential therapeutic agents. Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent known naturally occurring hallucinogen and a highly selective KOR agonist. Its synthetic analog, this compound, and the archetypal synthetic KOR agonist, U-50,488, are widely used research tools. Understanding the distinct pharmacological characteristics of these compounds is crucial for the design and interpretation of preclinical studies. This guide presents a head-to-head comparison of this compound and U-50,488, focusing on their binding affinity, functional efficacy, and signaling pathways.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key in vitro pharmacological parameters for this compound and U-50,488 at the kappa-opioid receptor.
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (nM) |
| This compound | [³H]diprenorphine | CHO cells expressing human KOR | ~5-fold lower affinity than Salvinorin A |
| U-50,488 | [³H]EKC | Guinea pig brain | 114[1] |
| [³H]diprenorphine | CHO cells expressing human KOR | 12[2] |
Note: Specific Kᵢ values for this compound are not consistently reported in the literature, but it is generally characterized as having a lower affinity than Salvinorin A (Kᵢ ≈ 1-16 nM).[1]
Table 2: Functional Efficacy at the Kappa-Opioid Receptor
| Compound | Assay | Preparation | EC₅₀ (nM) | Efficacy |
| This compound | cAMP Inhibition | HEK-293 cells | ~3.5-7.5-fold less potent than Salvinorin A | Partial Agonist[3] |
| U-50,488 | cAMP Inhibition | TG cultures | 2.3[4] | Full Agonist |
| GTPγS Binding | CHO-hKOR cell membranes | ~10-50 | Full Agonist |
Signaling Pathways and Functional Selectivity
Activation of the KOR by an agonist can initiate multiple intracellular signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways. The balance between these pathways, known as functional selectivity or biased agonism, can significantly influence the physiological and behavioral outcomes of receptor activation.
This compound , as a derivative of Salvinorin A, is understood to act as a partial agonist at the KOR.[3] While Salvinorin A itself is considered a relatively unbiased agonist, activating both G-protein and β-arrestin pathways, the specific signaling bias of the propionate derivative is less well-characterized.[5] Its partial agonism suggests a lower intrinsic efficacy in activating these pathways compared to full agonists.
U-50,488 is generally considered an unbiased or slightly G-protein biased KOR agonist.[5] It robustly activates G-protein signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[4] Additionally, U-50,488 has been shown to engage the β-arrestin pathway, which can lead to the activation of downstream signaling molecules such as p38 mitogen-activated protein kinase (MAPK).[6][7] The activation of the β-arrestin/p38 MAPK pathway by KOR agonists has been implicated in some of the aversive and dysphoric effects associated with this class of compounds.[8][9]
KOR Signaling Pathways for this compound and U-50,488.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO or HEK-293 cells)
-
Radioligand (e.g., [³H]diprenorphine or [³H]EKC)
-
Test compounds (this compound, U-50,488)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled naloxone)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.
Materials:
-
Cell membranes expressing the KOR and G-proteins
-
[³⁵S]GTPγS
-
GDP
-
Test compounds
-
Assay buffer (containing MgCl₂ and NaCl)
-
Non-specific binding control (unlabeled GTPγS)
-
Filtration apparatus or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
In a 96-well plate, incubate the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Include wells for basal binding (membranes + [³⁵S]GTPγS) and non-specific binding (membranes + [³⁵S]GTPγS + unlabeled GTPγS).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by filtration or by adding SPA beads followed by centrifugation.
-
Measure the incorporated radioactivity.
-
Calculate the agonist-stimulated specific binding.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the concentration-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to an activated GPCR.
Materials:
-
HEK-293 cells
-
Expression vectors for KOR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture reagents and transfection reagents
-
BRET substrate (e.g., coelenterazine h)
-
Test compounds
-
Microplate reader capable of detecting dual-wavelength luminescence
Procedure:
-
Co-transfect HEK-293 cells with the KOR-Rluc and β-arrestin-YFP constructs.
-
Plate the transfected cells in a 96-well microplate.
-
24-48 hours post-transfection, wash the cells with assay buffer.
-
Add the BRET substrate and incubate.
-
Add varying concentrations of the test compounds.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
Summary and Conclusion
This compound and U-50,488 exhibit distinct pharmacological profiles at the kappa-opioid receptor. U-50,488 is a potent, full agonist with well-documented engagement of both G-protein and β-arrestin signaling pathways. In contrast, this compound acts as a partial agonist with lower affinity and potency. While the precise signaling bias of this compound requires further elucidation, its reduced intrinsic efficacy distinguishes it from the robust activation induced by U-50,488.
These differences have important implications for their use in research and for the development of novel KOR-targeted therapeutics. The choice between these two compounds will depend on the specific research question, with U-50,488 serving as a classic full agonist and this compound offering a tool to investigate the effects of partial KOR activation. The detailed protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further unravel the complexities of kappa-opioid receptor pharmacology.
References
- 1. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa opioid receptor activation of p38 MAPK is GRK3- and arrestin-dependent in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. View of Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
Validating the Kappa-Opioid Receptor Selectivity of Salvinorin A Propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salvinorin A propionate's performance against other alternatives, supported by experimental data, to validate its selectivity for the kappa-opioid receptor (KOR). Salvinorin A, a naturally occurring neoclerodane diterpene, and its derivatives have garnered significant interest for their potent and selective agonist activity at the KOR, offering a unique, non-nitrogenous scaffold for drug development.[1][2][3]
Executive Summary
This compound, a semi-synthetic analog of Salvinorin A, demonstrates notable selectivity for the kappa-opioid receptor. While its parent compound, Salvinorin A, is a potent and highly selective full agonist at the KOR with negligible affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors, this compound acts as a partial agonist.[4] This distinction in efficacy, coupled with its high selectivity, makes it a valuable tool for dissecting KOR function and a potential lead for therapeutic agents with a modulated pharmacological profile.
Comparative Analysis of Receptor Binding and Functional Potency
The selectivity of Salvinorin A and its analogs is established through rigorous in vitro pharmacological assays. The following table summarizes the quantitative data from studies assessing the binding affinity (Ki) and functional potency (EC50) of these compounds at the three main opioid receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (vs. U-69,593) |
| Salvinorin A | Kappa (KOR) | ~2.4 [5] | ~1.05 (cAMP inhibition) [5] | Full Agonist [4] |
| Mu (MOR) | >5,000[6] | - | - | |
| Delta (DOR) | >5,000[6] | - | - | |
| This compound | Kappa (KOR) | - | - | Partial Agonist [4] |
| Mu (MOR) | - | - | - | |
| Delta (DOR) | - | - | - | |
| U-50,488 (Reference KOR Agonist) | Kappa (KOR) | ~1.2 [5] | ~10-50 (GTPγS) [5] | Full Agonist [5] |
| Mu (MOR) | High Ki (low affinity) | - | - | |
| Delta (DOR) | High Ki (low affinity) | - | - | |
| U-69,593 (Reference KOR Agonist) | Kappa (KOR) | - | ~1.2 (cAMP inhibition) [6] | Full Agonist (Reference) [5] |
| Mu (MOR) | High Ki (low affinity) | - | - | |
| Delta (DOR) | High Ki (low affinity) | - | - |
Experimental Protocols
The validation of KOR selectivity relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human KOR, MOR, or DOR (e.g., HEK-293 or CHO cells).[4][5]
-
Radioligand: Typically [³H]U-69,593 for KOR, [³H]DAMGO for MOR, and [³H]DPDPE for DOR.[5]
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: A high concentration of an unlabeled selective agonist for the respective receptor (e.g., U-69,593 for KOR).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional potency of a compound as an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of this compound at the KOR.
Materials:
-
HEK-293 cells stably expressing the human KOR.[4]
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is the EC50 value.
-
The maximal inhibition achieved by the test compound relative to a standard full agonist (e.g., U-69,593) determines its efficacy (full vs. partial agonist).[4]
Visualizing Experimental Workflow and Signaling
To further clarify the processes involved in validating KOR selectivity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for determining KOR selectivity.
Caption: KOR signaling pathway upon agonist activation.
Conclusion
The available evidence strongly supports the classification of this compound as a selective kappa-opioid receptor agonist. Its parent compound, Salvinorin A, exhibits a high degree of selectivity for the KOR over other opioid and non-opioid receptors.[6][7] The characterization of this compound as a partial agonist suggests a modified interaction with the receptor, potentially leading to a different downstream signaling profile and a more favorable side-effect profile for therapeutic applications. Further detailed binding and functional studies on this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential. The non-nitrogenous structure of the salvinorin scaffold continues to be a valuable template for the design of novel and selective KOR ligands.[1][8]
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: a novel and highly selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Salvinorin A: A potent naturally occurring nonnitrogenous κ opioid selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Salvinorin A Propionate and Other Kappa-Opioid Receptor Agonists in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Salvinorin A propionate with its parent compound, Salvinorin A, and other key kappa-opioid receptor (KOR) agonists, U-50,488H and U-69,593, in rodent models. The information is curated to assist researchers in evaluating the therapeutic potential and pharmacological profile of these compounds.
Executive Summary
This compound, a semi-synthetic analog of the potent naturally occurring KOR agonist Salvinorin A, has demonstrated comparable in vivo effects in rodent models, particularly in antinociception and hypothermia. Like Salvinorin A, its actions are mediated through the kappa-opioid receptor. While data on Salvinorin A is extensive, covering a range of behavioral effects including anxiogenic and aversive properties at higher doses, the quantitative profile of this compound in these domains remains less characterized. This guide synthesizes the available data to facilitate a comparative understanding.
Comparative Data on In Vivo Effects
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of this compound, Salvinorin A, and the standard KOR agonists U-50,488H and U-69,593.
Antinociceptive Effects
| Compound | Animal Model | Assay | Route of Administration | Effective Dose / ED₅₀ | Key Findings |
| This compound | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | 1 - 30 µg | Produced antinociception, comparable to Salvinorin A. Effects were absent in KOR knockout mice.[1] |
| Salvinorin A | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | 1 - 30 µg | Produced antinociception. Effects were absent in KOR knockout mice.[1] |
| Rat | Hot Plate | Intraperitoneal (i.p.) | Not specified | Prolonged reaction time.[2][3] | |
| Mouse | Tail-Withdrawal (50°C) | Subcutaneous (s.c.) | 2.1 ± 0.1 mg/kg | Demonstrated potent antinociceptive effects.[4] | |
| U-50,488H | Mouse | Tail-Flick | Not specified | Not specified | Potent opioid-like agent in this test.[5] |
| Rat | Hot Plate | Subcutaneous (s.c.) | 2.6 - 3.8 mg/kg | Decreased rates of schedule-controlled behavior.[6][7] | |
| Mouse | Tail-Withdrawal (50°C) | Subcutaneous (s.c.) | 6.7 ± 0.1 mg/kg | Full agonist at the KOR.[4] | |
| U-69,593 | Rat | Hot Plate | Intraperitoneal (i.p.) | Not specified | Prolonged reaction time.[2][3] |
| Rat | Drug Discrimination | Intraperitoneal (i.p.) | 0.56 mg/kg | Salvinorin A fully substituted for U-69,593.[8] |
Anxiolytic/Anxiogenic Effects
Data on the anxiolytic or anxiogenic effects of this compound is limited. Salvinorin A has shown mixed effects, with some studies reporting anxiolytic-like properties at low doses and others indicating anxiogenic effects, particularly at higher doses.[1][9][10][11]
| Compound | Animal Model | Assay | Route of Administration | Dose Range | Key Findings |
| Salvinorin A | Rat | Elevated Plus Maze | Subcutaneous (s.c.) | 0.1 - 160 µg/kg | Increased open-arm entries and time spent in open arms, suggesting anxiolytic-like effects.[12] |
| Rat | Elevated Plus Maze | Not specified | Not specified | Seven studies found an anxiogenic effect, while two reported anxiolytic-like effects.[9] |
Rewarding/Aversive Effects
The rewarding or aversive properties of this compound have not been extensively reported. Salvinorin A predominantly demonstrates aversive effects in conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms, particularly at higher doses, which is a characteristic of many KOR agonists.[9]
| Compound | Animal Model | Assay | Route of Administration | Dose Range | Key Findings |
| Salvinorin A | Rat/Mouse | Conditioned Place Preference/Aversion | Intraperitoneal (i.p.) | 0.04 - 0.4 mg/kg | Established conditioned place aversion.[13][14] |
| Rat/Mouse | Conditioned Place Preference/Aversion | Not specified | 0.1 - 40 µg/kg (low doses) | Produced conditioned place preference, indicating potential rewarding properties.[9] | |
| Rat/Mouse | Conditioned Place Preference/Aversion | Not specified | ≥80 µg/kg (high doses) | Induced conditioned place aversion.[9] | |
| Rat | Self-Administration | Intravenous (i.v.) | 0.5 or 1.0 µg/kg/infusion | Did not support stable self-administration behavior.[15][16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are generalized protocols for common behavioral assays used to evaluate the in vivo effects of these compounds.
Tail-Flick Test (Antinociception)
-
Animal Model: Male Swiss-Webster mice.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
The mouse is gently restrained, and its tail is positioned over the radiant heat source.
-
The latency to flick or withdraw the tail from the heat is recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are measured before drug administration.
-
The test compound is administered (e.g., i.c.v., i.p., or s.c.), and tail-flick latencies are measured at predetermined time points post-injection.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Hot Plate Test (Antinociception)
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 52-55°C).
-
Procedure:
-
The animal is placed on the heated surface.
-
The latency to exhibit nociceptive responses, such as licking a hind paw or jumping, is recorded.
-
A cut-off time is employed to prevent injury.
-
Baseline latencies are determined prior to drug administration.
-
Following administration of the test compound, latencies are measured at various time intervals.
-
-
Data Analysis: Similar to the tail-flick test, the %MPE or changes in latency from baseline are calculated.
Elevated Plus Maze (Anxiety-like Behavior)
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
The session is recorded by a video camera for later analysis.
-
-
Data Analysis: The number of entries into and the time spent in the open and closed arms are measured. An increase in the proportion of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
Conditioned Place Preference/Aversion
-
Animal Model: Male Sprague-Dawley rats or mice.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning phase: The animal is allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning phase: Over several days, the animal receives the test compound and is confined to one of the outer chambers. On alternate days, the animal receives a vehicle injection and is confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
Test phase: The animal is placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates conditioned place preference (reward), while a significant decrease suggests conditioned place aversion.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
This compound, like other KOR agonists, exerts its effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade.
Caption: Kappa-Opioid Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Behavioral Studies
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with rodent models.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound presents a pharmacological profile similar to Salvinorin A, particularly in its potent antinociceptive effects mediated by the kappa-opioid receptor. However, a comprehensive understanding of its effects on mood and reward, and a direct quantitative comparison with other KOR agonists in these domains, requires further investigation. The data and protocols presented in this guide aim to provide a foundational resource for researchers to design and interpret future studies on this compound and related compounds.
References
- 1. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and hypothermic effects of Salvinorin A are abolished in a novel strain of kappa-opioid receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Opiate States of Memory: Receptor Mechanisms | Journal of Neuroscience [jneurosci.org]
- 7. jneurosci.org [jneurosci.org]
- 8. The hallucinogen derived from Salvia divinorum, salvinorin A, has kappa-opioid agonist discriminative stimulus effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The translational potential of salvinorin A: systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Potential anxiolytic- and antidepressant-like effects of salvinorin A, the main active ingredient of Salvia divinorum, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. "Salvinorin A Establishes Conditioned Place Aversion in Male Sprague-Da" by Sheryl L. Walker [scholarworks.wmich.edu]
- 15. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioural and neurochemical assessment of salvinorin A abuse potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of C2 Modifications in Salvinorin A Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of Salvinorin A is paramount for designing novel therapeutics targeting the kappa-opioid receptor (KOR). Modifications at the C2 position of the Salvinorin A scaffold have proven to be a critical determinant of binding affinity, functional efficacy, and receptor selectivity. This guide provides a comprehensive comparison of various C2-modified Salvinorin A analogs, supported by experimental data and detailed methodologies.
Salvinorin A, a potent and selective naturally occurring KOR agonist, has a characteristically short duration of action due to the rapid in vivo hydrolysis of its C2 acetate group to the inactive metabolite, Salvinorin B.[1][2] This metabolic instability has driven extensive research into modifying the C2 position to produce analogs with improved pharmacokinetic profiles and diverse pharmacological activities, ranging from full and partial KOR agonists to compounds with dual affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors.[3][4]
Comparative Analysis of C2 Position Modifications
The following tables summarize the quantitative data for a selection of C2-modified Salvinorin A analogs, highlighting their binding affinities (Ki) and functional activities (EC50, Emax) at opioid receptors.
Table 1: Kappa-Opioid Receptor (KOR) Binding Affinity and Functional Activity of C2-Modified Salvinorin Analogs
| Compound | C2 Modification | KOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) | Reference |
| Salvinorin A | -OCOCH3 | 0.75 - 4.3 | 0.2 - 4.73 | 100 | [1][5] |
| Salvinorin B | -OH | >1000 | >1000 | - | [6] |
| Ethers | |||||
| Methoxymethyl ether of Salvinorin B | -OCH2OCH3 | 0.60 | 0.40 | Full Agonist | [6] |
| Ethoxymethyl ether of Salvinorin B | -OCH2OCH2CH3 | 0.32 | 0.14 | Full Agonist | [6] |
| β-tetrahydropyran salvinorin B | -O-(β-THP) | - | - | Analgesic Effects | [7][8] |
| Esters | |||||
| Herkinorin | -OCOC6H5 | 90 | - | Partial Agonist | [6] |
| PR-38 | -OCO(p-F-C6H4) | - | - | Analgesic Effects | [6] |
| Amino Acid Conjugates | |||||
| Valine analog (12) | -OCO-CH(NH2)-CH(CH3)2 | 42.0 | 213 | 117.7 | [5] |
Table 2: Mu-Opioid (MOR) and Delta-Opioid (DOR) Receptor Binding Affinity of Selected C2-Modified Salvinorin Analogs
| Compound | C2 Modification | MOR Ki (nM) | DOR Ki (nM) | Reference |
| Salvinorin A | -OCOCH3 | >1000 | >1000 | [6] |
| Herkinorin | -OCOC6H5 | 12 | >1000 | [6] |
| Compound 10 (6,5-fused ring) | See Reference | Dual KOR/MOR Agonist | Weak Agonism | [4] |
| Compound 2 (6,5-fused ring) | See Reference | Triple KOR/MOR/DOR Agonist | Triple KOR/MOR/DOR Agonist | [4] |
Key Insights from Structure-Activity Relationship Studies
Modifications at the C2 position have yielded several key SAR insights:
-
Ester to Ether Substitution: Replacing the metabolically labile C2 acetate with more stable ether linkages, such as in methoxymethyl and ethoxymethyl ethers of Salvinorin B, not only enhances metabolic stability but can also increase KOR binding affinity and potency.[6][9]
-
Introduction of Aromatic Moieties: The addition of aromatic or heteroaromatic groups at the C2 position can significantly alter the pharmacological profile, often leading to a decrease in KOR affinity and a concomitant increase in MOR affinity, resulting in dual KOR/MOR agonists like Herkinorin.[4][6][10]
-
Bulky Substituents: While some larger substituents are tolerated, excessively bulky groups at the C2 position can lead to a loss of affinity, suggesting steric constraints within the KOR binding pocket.[11]
-
Amino Acid Conjugates: The incorporation of amino acid residues at the C2 position has been explored, with some analogs retaining high affinity and full agonist activity at the KOR.[5]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compounds (C2-modified Salvinorin A analogs).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM unlabeled U-69,593).
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki values are then calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy (Emax).[13][14][15]
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Guanosine diphosphate (GDP).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of the test compound, a fixed concentration of [³⁵S]GTPγS, and GDP in the assay buffer.[13]
-
Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters.[13]
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[13]
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.[13]
-
Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist, often expressed as a percentage of a standard full agonist like U-69,593).[16]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the kappa-opioid receptor signaling pathway and the experimental workflow for determining binding affinity.
In Vivo Effects and Therapeutic Potential
The in vitro profiles of C2-modified Salvinorin A analogs often translate to distinct in vivo effects. For instance, metabolically stable ether analogs have shown prolonged antinociceptive effects in animal models compared to Salvinorin A.[9] Furthermore, dual KOR/MOR agonists are being investigated for their potential to provide analgesia with a reduced side-effect profile, such as decreased anxiety, compared to selective KOR agonists.[4][10] The development of C2-modified analogs also includes compounds that exhibit biased agonism, preferentially activating G-protein signaling over β-arrestin pathways, which may offer a strategy to separate therapeutic effects from adverse events.[17]
Conclusion
The C2 position of Salvinorin A is a highly versatile and critical site for chemical modification, profoundly influencing the pharmacological properties of the resulting analogs. By systematically exploring substitutions at this position, researchers have developed compounds with enhanced metabolic stability, altered receptor selectivity, and diverse functional activities. This comparative guide highlights the significant progress made in understanding the SAR of C2-modified Salvinorins and underscores the potential for rational drug design to create novel KOR-targeted therapeutics with improved clinical utility. Continued exploration of this chemical space will undoubtedly lead to the discovery of new chemical entities with tailored pharmacological profiles for a range of neurological and psychiatric disorders.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. transpopmed.org [transpopmed.org]
- 8. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 9. Salvinorin A and derivatives: protection from metabolism does not prolong short-term, whole-brain residence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6,5-Fused Ring, C2-Salvinorin Ester, Dual Kappa and Mu Opioid Receptor Agonists as Analgesics Devoid of Anxiogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antinociceptive Properties of Salvinorin A and its Propionate Derivative
A deep dive into the pain-relieving effects of the potent kappa-opioid receptor agonist, Salvinorin A, and its C2-substituted analog, salvinorinyl-2-propionate, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their antinociceptive profiles. This document synthesizes available experimental data on their potency, efficacy, and mechanism of action, providing a valuable resource for the development of novel analgesics.
Salvinorin A, a naturally occurring diterpenoid from the Salvia divinorum plant, is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Its unique non-nitrogenous structure and powerful psychoactive effects have made it a significant tool in neuroscience research.[2] The antinociceptive, or pain-relieving, effects of Salvinorin A are well-documented and are mediated through its action on KORs.[1][3] Chemical modification of the Salvinorin A scaffold, particularly at the C2 position, has led to the development of various analogs with altered pharmacological properties. One such derivative is salvinorinyl-2-propionate. This guide provides a comparative overview of the antinociceptive effects of Salvinorin A and its propionate derivative, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antinociceptive Effects
Direct quantitative comparisons of the antinociceptive potency of Salvinorin A and its propionate derivative following systemic administration in standard pain assays are limited in the currently available literature. However, studies involving intracerebroventricular (i.c.v.) administration have demonstrated that both compounds produce antinociception, confirming their activity at centrally located kappa-opioid receptors.[1]
To provide a broader context on the structure-activity relationship of C2-modified Salvinorin A analogs, the following table includes data on another derivative, the β-tetrahydropyranyl ether of salvinorin B.
| Compound | Animal Model | Assay | Route of Administration | Potency (ED₅₀) | Duration of Action | Reference |
| Salvinorin A | Mouse | Tail-Withdrawal | Subcutaneous (s.c.) | 2.1 mg/kg | 5-30 minutes | [3] |
| Salvinorinyl-2-propionate | Mouse | Tail-Flick | Intracerebroventricular (i.c.v.) | Not Determined | Not Determined | [1] |
| β-tetrahydropyranyl ether of salvinorin B | Mouse | Tail-Withdrawal | Subcutaneous (s.c.) | 1.4 mg/kg | 5-45 minutes | [3] |
Note: The absence of ED₅₀ values for salvinorinyl-2-propionate via systemic routes in common assays highlights a gap in the current research literature.
Mechanism of Action: Kappa-Opioid Receptor Signaling
Both Salvinorin A and its propionate derivative exert their antinociceptive effects by acting as agonists at the kappa-opioid receptor (KOR), a G-protein coupled receptor.[1] The binding of these ligands to the KOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signaling pathways.
References
- 1. Antinociceptive and hypothermic effects of Salvinorin A are abolished in a novel strain of kappa-opioid receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 3. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to G-Protein Biased Agonism in Salvinorin A Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to significant interest in the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) that modulates pain, mood, and addiction.[1][2] Salvinorin A, a potent and selective KOR agonist, has emerged as a unique template for drug design due to its non-nitrogenous structure.[2][3] However, its clinical utility is hampered by a short duration of action and undesirable side effects such as hallucinations and dysphoria.[2][4] The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to separate the therapeutic effects of KOR activation from its adverse effects.[1] It is hypothesized that biasing KOR signaling toward G-protein activation, while minimizing β-arrestin recruitment, could lead to novel analgesics with a reduced side-effect profile.[1][4]
This guide provides a comparative analysis of Salvinorin A analogs exhibiting G-protein biased agonism, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological properties of key Salvinorin A analogs, comparing their binding affinity, potency, and efficacy at the KOR for both G-protein signaling and β-arrestin recruitment pathways.
Table 1: Kappa-Opioid Receptor Binding Affinity and Functional Activity of Salvinorin A Analogs
| Compound | KOR Ki (nM) | G-Protein Activation (cAMP Inhibition) EC50 (nM) | G-Protein Activation Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) | Bias Factor (vs. U50,488) | Reference |
| Salvinorin A | ~1 | ~1 | 100 | ~10 | 100 | Balanced | [4] |
| 16-Bromo Salvinorin A | 0.8 | 0.3 | 95 | 23.1 | 88 | 7.7 (G-protein biased) | [4][5] |
| 16-Ethynyl Salvinorin A | 0.5 | 0.2 | 110 | 1.9 | 105 | 1.0 (Balanced) | [4] |
| RB-64 | - | - | - | - | - | G-protein biased | [4][6] |
| 12-epi-Salvinorin A | - | Partial Agonist | 67-73% | No internalization | G-protein biased (human KOR) | [1][7] | |
| SalA-VS-07 | 150 | 43 (partial agonist) | 48% | - | - | G-protein biased | [8][9] |
| SalA-VS-08 | 58 | 210 (full agonist) | 108% | - | - | G-protein biased | [8][9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The bias factor is calculated relative to a reference compound, often U50,488. A bias factor greater than 1 indicates G-protein bias, while a factor less than 1 suggests β-arrestin bias.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of G-protein biased agonism and how it is quantified, the following diagrams illustrate the KOR signaling cascade and the workflows for the key experimental assays.
Caption: KOR signaling pathways showing G-protein and β-arrestin branches.
Caption: General workflows for cAMP and β-arrestin recruitment assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine G-protein biased agonism.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human KOR.
-
Radioligand, e.g., [³H]diprenorphine ([³H]DPN).[7]
-
Test compounds (Salvinorin A analogs).
-
Non-specific binding control, e.g., Naloxone.[7]
-
Assay buffer (50 mM Tris-HCl, pH 7.4).[7]
-
96-well plates and glass fiber filters.[7]
-
Filtration apparatus and liquid scintillation counter.[7]
Procedure:
-
Thaw and resuspend cell membranes in ice-cold assay buffer.[7]
-
In a 96-well plate, add the cell membrane suspension, [³H]DPN, and varying concentrations of the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate, typically for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[7]
-
Wash the filters with ice-cold assay buffer.[7]
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.[7]
-
Calculate specific binding by subtracting non-specific binding from total binding.[7]
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression of the competition curve.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (G-protein signaling)
This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a downstream effector of Gαi/o protein activation.
Materials:
-
Cells stably expressing the human KOR (e.g., HEK293 or CHO cells).[10][11]
-
Forskolin or another adenylyl cyclase activator.
-
Test compounds (Salvinorin A analogs).
-
cAMP detection kit (e.g., LANCE, HTRF, or GloSensor).[11][12]
-
Cell culture medium and plates.
Procedure:
-
Seed KOR-expressing cells into 96- or 384-well plates and culture overnight.[11]
-
Replace the medium with assay buffer.
-
Pre-incubate cells with varying concentrations of the Salvinorin A analog.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).[11]
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.[13]
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.[4]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR.
Materials:
-
Cells engineered to co-express the KOR fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter β-arrestin cells).[14][15]
-
Test compounds (Salvinorin A analogs).
-
Substrate for the reporter system (e.g., chemiluminescent or fluorescent).[14]
-
Cell culture medium and plates.
Procedure:
-
Plate the engineered cells in 384-well microplates and incubate overnight.[15]
-
Add varying concentrations of the Salvinorin A analog to the cells.[15]
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.[15]
-
Add the detection reagents containing the substrate for the reporter enzyme.
-
Incubate to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.[14]
-
Plot the signal against the log concentration of the agonist.
-
Determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment from the dose-response curve.[4]
Conclusion
The development of G-protein biased Salvinorin A analogs represents a significant advancement in the pursuit of safer opioid analgesics. By selectively activating the G-protein signaling pathway while minimizing β-arrestin recruitment, these compounds have the potential to retain the analgesic properties of KOR activation with a reduced risk of adverse effects.[4][16] The data and protocols presented in this guide provide a framework for researchers to design and evaluate novel Salvinorin A analogs with improved therapeutic profiles. Further research into the structure-activity relationships governing biased agonism will be crucial for the rational design of next-generation KOR-targeted therapeutics.[3]
References
- 1. A Review of Salvinorin Analogs and their Kappa-Opioid Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. transpopmed.org [transpopmed.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor | MDPI [mdpi.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Unraveling the Mechanism of Action: A Comparative Guide to Functional Assays for Salvinorin A Propionate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to confirm the mechanism of action of Salvinorin A propionate as a kappa-opioid receptor (KOR) agonist. We delve into supporting experimental data, detailed methodologies, and a comparative analysis with the parent compound, Salvinorin A, and other relevant KOR agonists.
Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a highly selective KOR agonist.[1][2] Its propionate ester, this compound, has been synthesized and evaluated for its pharmacological profile. Understanding the precise mechanism of action of this analog is crucial for its potential development as a research tool or therapeutic agent. This guide outlines the key functional assays employed to elucidate its activity at the KOR.
Comparative Pharmacological Profile
This compound, like its parent compound, acts as a selective agonist at the κ1-opioid receptor.[3][4] Its mechanism of action is primarily mediated through the activation of KOR, which are G protein-coupled receptors (GPCRs) mainly coupled to Gi/o proteins.[5][6] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[7][8]
To provide a clear comparison, the following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and related compounds from various in vitro studies.
| Compound | Receptor Binding Affinity (Ki, nM) | G Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Reference Compound(s) |
| This compound | 32.6 (κ-opioid) | 4.7 (cAMP inhibition) | Not explicitly reported | Salvinorin A |
| Salvinorin A | 2.4 (κ-opioid) | 1.8 (KOR activation), 4.73 (cAMP) | 10.5 (Tango assay) | U-50,488, U-69,593 |
| U-50,488 (Arylacetamide) | ~1.2 (κ-opioid) | ~10-50 ([35S]GTPγS) | Not explicitly reported | Prototypical agonist |
| Nalfurafine (Morphinan) | ~0.1-0.5 (κ-opioid) | <0.1 ([35S]GTPγS) | Not explicitly reported | Clinically approved |
Signaling Pathways of KOR Activation
The activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The two primary signaling pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway.
KOR Signaling Pathways
Key Functional Assays to Confirm Mechanism of Action
To confirm that this compound's effects are mediated through KOR activation, a series of functional assays are employed. These assays can be broadly categorized into those that measure G protein activation and those that assess β-arrestin recruitment.
G Protein Activation Assays
These assays directly or indirectly measure the activation of the Gi/o protein coupled to the KOR.
-
cAMP Inhibition Assay: This is a common method to assess the functional consequence of Gi/o-coupled receptor activation.[7] Agonist binding to the KOR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various methods, including enzyme-linked immunosorbent assay (ELISA) or reporter gene assays.[8]
-
[35S]GTPγS Binding Assay: This assay provides a direct measure of G protein activation.[9] In the inactive state, the Gα subunit is bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation by measuring the amount of radiolabel incorporated into the cell membranes.[10]
-
Calcium Mobilization Assay: While KORs are primarily Gi/o-coupled, they can be engineered to couple to Gq proteins (e.g., using chimeric G proteins like Gαqi5) which, upon activation, lead to an increase in intracellular calcium.[11][12] This calcium flux can be measured using fluorescent calcium indicators. This assay provides a robust and high-throughput method for screening KOR agonists.[13]
G Protein Activation Assay Workflows
β-Arrestin Recruitment Assays
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the proximity between two molecules.[11][14] The KOR is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced recruitment of β-arrestin to the KOR, the donor and acceptor come into close proximity, resulting in energy transfer and the emission of light by the acceptor, which can be quantified.[15]
-
Enzyme Fragment Complementation (EFC) Assays (e.g., PathHunter®): In this technology, the KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[16][17] Agonist-induced recruitment of β-arrestin to the KOR forces the complementation of the two enzyme fragments, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).[18]
β-Arrestin Recruitment Assay Workflows
Experimental Protocols
Detailed protocols for these assays are crucial for reproducibility and accurate data interpretation. Below are generalized methodologies for the key experiments.
cAMP Inhibition Assay Protocol
-
Cell Culture: Plate HEK293 or CHO cells stably or transiently expressing the human kappa-opioid receptor in a 96-well plate and grow to confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Salvinorin A or U-50,488).
-
Stimulation: Pre-incubate cells with the test compounds for 15-30 minutes. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive ELISA-based kit or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
[35S]GTPγS Binding Assay Protocol
-
Membrane Preparation: Homogenize cells or tissues expressing KOR in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membranes in an appropriate assay buffer.
-
Assay Cocktail: Prepare an assay cocktail containing GDP, [35S]GTPγS, and the desired concentration of this compound or a reference agonist.
-
Reaction Initiation: Add the membrane preparation to the assay cocktail to start the reaction.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the log of the agonist concentration to determine EC50 and Emax values.
PathHunter® β-Arrestin Recruitment Assay Protocol
-
Cell Plating: Plate PathHunter® cells expressing the ProLink-tagged KOR and Enzyme Acceptor-tagged β-arrestin in a 384-well white, solid-bottom assay plate and incubate overnight.[16]
-
Compound Addition: Prepare serial dilutions of this compound and add them to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.
Conclusion
The functional assays described provide a robust framework for confirming the mechanism of action of this compound as a kappa-opioid receptor agonist. By employing a combination of G protein activation and β-arrestin recruitment assays, researchers can obtain a comprehensive understanding of its pharmacological profile. The comparative data presented in this guide, alongside detailed experimental protocols, will aid in the design and interpretation of future studies aimed at exploring the therapeutic potential of this and other novel KOR ligands. The distinct signaling pathways activated by KOR agonists underscore the importance of utilizing a diverse panel of assays to fully characterize these compounds.
References
- 1. Salvinorin A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Antinociceptive and hypothermic effects of Salvinorin A are abolished in a novel strain of kappa-opioid receptor-1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Biochemicals - CAT N°: 22290 [bertin-bioreagent.com]
- 5. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvinorin A, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [sfera.unife.it]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
Safety Operating Guide
Proper Disposal of Salvinorin A Propionate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is paramount. This guide provides essential procedural steps for the proper disposal of Salvinorin A propionate, a potent and selective kappa-opioid receptor agonist. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this document synthesizes information from the product information sheet for this compound, the SDS for the parent compound Salvinorin A, and general hazardous chemical waste disposal procedures to offer a comprehensive operational plan.
It is crucial to recognize that this material should be considered hazardous until a complete safety profile is established[1]. Before proceeding, users must review the complete Safety Data Sheet provided by the manufacturer, which should have been sent via email to your institution[1].
Immediate Safety and Handling Precautions
This compound is intended for research purposes only and is not for human or veterinary use[1]. All handling and disposal procedures should be conducted by trained personnel in a controlled laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Engineering Controls:
-
All handling of this compound, especially when in solid form or when preparing solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for Salvinorin A and its propionate derivative, based on available documentation.
| Property | Salvinorin A | This compound | Source |
| Molecular Formula | C₂₃H₂₈O₈ | C₂₄H₃₀O₈ | [2] |
| Formula Weight | 432.46 g/mol | 446.5 g/mol | [1][2] |
| Appearance | Crystalline solid | Crystalline solid | [1] |
| Storage Temperature | -20°C | -20°C | [1] |
| Solubility in DMF | Not specified | ~2 mg/mL | [1] |
| Solubility in DMSO | Not specified | ~1 mg/mL | [1] |
| Solubility in Acetonitrile | Not specified | ~1 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
Identify: All waste streams containing this compound must be classified as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, such as acids and bases, must be kept separate[3].
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect un-used or expired solid this compound, along with any contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must have a secure, screw-on cap[3].
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMF, DMSO, acetonitrile) must be collected in a separate, compatible liquid waste container.
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion[4].
-
Ensure the container is properly sealed to prevent leaks and evaporation[4].
-
For aqueous solutions, it is not recommended to store them for more than one day[1]. Dispose of them promptly following this protocol.
-
3. Waste Labeling:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag as required by your institution and local regulations[5]. The label must include:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound" (no abbreviations or formulas)[4][5].
-
For mixtures, list all constituents and their approximate concentrations[4][5].
-
The date of waste generation[5].
-
The name and contact information of the principal investigator or responsible person[5].
-
The specific hazards (e.g., "Toxic," "Harmful if swallowed"). The SDS for Salvinorin A indicates it is harmful if swallowed[6].
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from heat sources or open flames, especially if flammable solvents were used.
-
Secondary containment is recommended to capture any potential leaks or spills[3].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash[4][5][7].
-
Follow all institutional procedures for waste pickup and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations set forth by your institution's Environmental Health and Safety department.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 83729-01-5 CAS MSDS (SALVINORIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Salvinorin A propionate
Essential Safety and Handling of Salvinorin A Propionate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedures are based on best practices for handling potent psychoactive compounds and information available for the closely related compound, Salvinorin A, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Product Information:
| Property | Value | Source |
| Synonyms | Divinorin A Propionate, Sal A Propionate, Sal-2-propionate, Salvinorinyl-2-propionate | [1] |
| Physical Form | Crystalline solid | [1] |
| Molecular Formula | C24H30O8 | [1] |
| Formula Weight | 446.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure. This material should be considered hazardous until further information becomes available.[1] The following table outlines the recommended PPE for various tasks.
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
| Unpacking/Handling Vials | Double nitrile gloves, powder-free | Disposable, long-sleeved, seamless gown | Safety goggles | N95 respirator or higher |
| Weighing and Preparing Solutions | Double nitrile gloves, powder-free | Disposable, long-sleeved, seamless gown | Face shield and safety goggles | Powered Air-Purifying Respirator (PAPR) is recommended. At minimum, a half-face respirator with appropriate cartridges. |
| Administering to Subjects | Double nitrile gloves, powder-free | Disposable, long-sleeved, seamless gown | Safety goggles | As required by the specific experimental protocol and risk assessment. |
| Cleaning and Decontamination | Heavy-duty nitrile or neoprene gloves | Chemical-resistant gown or apron over a disposable gown | Face shield and safety goggles | Half-face respirator with appropriate cartridges |
| Waste Disposal | Double nitrile gloves, powder-free | Disposable, long-sleeved, seamless gown | Safety goggles | As required by the specific disposal protocol and risk assessment. |
Key PPE Considerations:
-
Gloves: Always wear two pairs of powder-free nitrile gloves.[2] Change the outer glove immediately upon suspected contact with the compound. Regularly change gloves, with recommendations varying from every 30 to 60 minutes.[2]
-
Gowns: Use disposable gowns with long sleeves and closed cuffs to protect the body.[3]
-
Eye and Face Protection: Safety goggles are essential to protect the eyes.[3] A face shield should be worn in addition to goggles when there is a risk of splashes.[2][3]
-
Respiratory Protection: Surgical masks do not offer adequate protection from chemical exposure.[3] A respirator is necessary, especially when handling the solid compound, to prevent inhalation of airborne particles.
Handling and Operational Plan
1. Preparation and Engineering Controls:
-
All handling of this compound, especially weighing and preparation of stock solutions, should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
2. Weighing the Compound:
-
Weigh the crystalline solid within the fume hood or BSC.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.).
-
Handle the compound gently to avoid generating dust.
3. Solution Preparation:
-
This compound is soluble in organic solvents such as acetonitrile, DMSO, and dimethylformamide (DMF).[1]
-
When dissolving, add the solvent slowly to the solid.
-
If preparing an aqueous solution, first dissolve the compound in DMF and then dilute with the aqueous buffer.[1] The solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[1]
-
Aqueous solutions are not recommended for storage for more than one day.[1]
4. Spill Management:
-
Have a spill kit readily available in the laboratory.
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating agent.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: Expired or waste pharmaceuticals should be disposed of in accordance with applicable DEA, EPA, and FDA regulations.[5] Do not flush down the toilet or discard in the regular trash.[5] If possible, return the compound to the manufacturer for proper disposal.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for chemical waste.
-
Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Waste Removal: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
Below is a logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
